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  • Product: cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol
  • CAS: 61508-55-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Characterization of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol by NMR

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural elucidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the structural characterization of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, a key chiral building block in synthetic chemistry. We will explore the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to unambiguously determine the constitution and relative stereochemistry of this molecule. This document serves as a practical resource, detailing not just the interpretation of spectral data but also the underlying principles and experimental considerations necessary for obtaining high-quality, reliable results.

Introduction: The Significance of 1,3-Dioxolanes

The 1,3-dioxolane moiety is a prevalent structural feature in a multitude of natural products, pharmaceuticals, and industrial chemicals.[2][3] These five-membered cyclic acetals or ketals are often employed as protecting groups for 1,2-diols and carbonyl compounds during multi-step syntheses.[3] The precise determination of their structure, including the relative stereochemistry of substituents, is paramount as it directly influences their biological activity and physical properties.[1] cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, derived from glycerol, is a valuable chiral intermediate, and its unambiguous characterization is a critical step in any synthetic pathway that utilizes it.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR spectroscopy, specifically ¹H and ¹³C NMR, provides the initial and most fundamental information about the molecular structure.

Sample Preparation: A Critical First Step

The quality of the NMR data is intrinsically linked to the purity of the sample and the proper choice of solvent.

Experimental Protocol: Sample Preparation for NMR Analysis [2][4]

  • Sample Purity: Ensure the cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol sample is of high purity, free from residual solvents or reaction byproducts, as these can complicate spectral analysis.

  • Mass Requirements: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and suitable choice for many 1,3-dioxolane derivatives.[2] Other solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be utilized depending on solubility and the need to avoid overlapping solvent signals with key analyte resonances.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent within a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton ratio), and multiplicity (neighboring protons).

Expected ¹H NMR Spectral Data for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (acetal proton)~5.0-5.4Triplet (t)~5.01H
H-4~4.2-4.4Multiplet (m)-1H
H-5a, H-5b~3.8-4.2Multiplet (m)-2H
-CH₂OH (methylene)~3.6-3.8Multiplet (m)-2H
-CH₂I (iodomethyl)~3.2-3.4Doublet (d)~5.02H
-OH (hydroxyl)VariableSinglet (s, broad)-1H

Causality Behind Chemical Shifts and Multiplicities:

  • H-2 (Acetal Proton): This proton is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding and a downfield chemical shift.[2] It appears as a triplet due to coupling with the two adjacent protons of the iodomethyl group.

  • H-4 and H-5 Protons: These protons are part of the dioxolane ring and their chemical shifts are influenced by the electronegative oxygen atoms. Their complex multiplicities arise from coupling with each other and with the H-4 proton.

  • -CH₂OH Protons: These methylene protons are adjacent to a hydroxyl group and the C-4 of the dioxolane ring, leading to their specific chemical shift range.

  • -CH₂I Protons: The protons of the iodomethyl group are deshielded by the electronegative iodine atom, though to a lesser extent than protons attached to carbons bearing oxygen.[6] They appear as a doublet due to coupling with the H-2 proton.

  • -OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Data for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2 (acetal carbon)~102-106
C-4~75-79
C-5~66-70
-CH₂OH~62-65
-CH₂I~5-10

Rationale for Chemical Shift Assignments:

  • C-2 (Acetal Carbon): Similar to its attached proton, the acetal carbon is significantly deshielded by the two adjacent oxygen atoms, resulting in a downfield chemical shift.[2]

  • C-4 and C-5: These carbons of the dioxolane ring resonate in the typical range for sp³ carbons bonded to a single oxygen atom.

  • -CH₂OH: The carbon of the hydroxymethyl group is also in a typical range for a carbon singly bonded to an oxygen.

  • -CH₂I: The carbon of the iodomethyl group is shifted upfield relative to carbons attached to more electronegative halogens or oxygen. The carbon resonance of iodomethane, for instance, is observed at a negative chemical shift.[7]

Advanced Structural Confirmation: 2D NMR Spectroscopy

Two-dimensional NMR techniques are indispensable for unambiguously confirming the proposed structure by revealing through-bond and through-space correlations between nuclei.[2]

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connectivity

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[8][9] This is crucial for tracing the proton connectivity within the molecule.

Workflow for COSY Analysis:

  • Acquire the 2D COSY spectrum.

  • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum. [9][10]

  • Locate the off-diagonal cross-peaks, which indicate coupling between two different protons. [10]

  • Trace the connectivity pathways. For instance, a cross-peak between the signal at ~5.1 ppm (H-2) and the signal at ~3.3 ppm (-CH₂I) confirms their three-bond coupling. Similarly, correlations will be observed between H-4, H-5a, and H-5b, as well as between H-4 and the -CH₂OH protons.

H2 H-2 (~5.1 ppm) CH2I -CH₂I (~3.3 ppm) H2->CH2I ³J H4 H-4 (~4.3 ppm) H5 H-5 (~4.0 ppm) H4->H5 ³J CH2OH -CH₂OH (~3.7 ppm) H4->CH2OH ³J

Caption: Key COSY correlations in cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol.

HSQC (Heteronuclear Single Quantum Coherence): Correlating ¹H and ¹³C Nuclei

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[2][11]

Workflow for HSQC Analysis:

  • Acquire the 2D HSQC spectrum.

  • Each cross-peak in the spectrum corresponds to a carbon atom and its directly attached proton(s).

  • Correlate the proton signals with their corresponding carbon signals. For example, the proton signal for H-2 at ~5.1 ppm will show a correlation to the carbon signal at ~104 ppm, definitively assigning this carbon as C-2. This process is repeated for all protonated carbons. An edited HSQC can further distinguish CH/CH₃ from CH₂ groups based on the phase of the cross-peak.[11]

HMBC (Heteronuclear Multiple Bond Correlation): Mapping Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[2] This is vital for connecting different spin systems and confirming the overall carbon skeleton.

Workflow for HMBC Analysis:

  • Acquire the 2D HMBC spectrum.

  • Identify key long-range correlations. For example, the protons of the -CH₂I group (~3.3 ppm) should show a correlation to the C-2 carbon (~104 ppm), confirming the attachment of the iodomethyl group at the C-2 position. The H-2 proton (~5.1 ppm) should show correlations to C-4 and C-5, confirming the acetal structure.

cluster_ring Dioxolane Ring System C2 C-2 O1 O-1 C2->O1 C5 C-5 O1->C5 C4 C-4 C5->C4 O3 O-3 C4->O3 O3->C2 CH2I_protons H of -CH₂I CH2I_protons->C2 CH2OH_protons H of -CH₂OH CH2OH_protons->C4 H2_proton H-2 H2_proton->C5 H2_proton->C4 H4_proton H-4 H4_proton->C2 H4_proton->C5

Caption: Expected key HMBC correlations for structural confirmation.

Determining Stereochemistry: The "cis" Configuration

While the 2D NMR experiments described above confirm the connectivity, Nuclear Overhauser Effect (NOE) spectroscopy is the primary tool for determining the relative stereochemistry.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. For cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, the key is the spatial relationship between the substituents at C-2 and C-4.

Expected NOE Correlation for the cis Isomer:

  • A cross-peak between the H-2 proton and the H-4 proton would be expected. This through-space interaction indicates that these two protons are on the same face of the dioxolane ring, confirming the cis relative stereochemistry. In the trans isomer, this correlation would be absent or very weak.

Integrated Workflow for Structural Elucidation

A systematic approach ensures accurate and efficient structural determination.

A Purified Sample B Acquire 1D NMR (¹H, ¹³C) A->B C Initial Assignments (Chemical Shift, Integration, Multiplicity) B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Confirm Connectivity & Refine Assignments D->E F Propose Planar Structure E->F G Acquire NOESY F->G H Determine Relative Stereochemistry (cis/trans) G->H I Final Structure Confirmation H->I

Caption: Systematic workflow for NMR-based structural elucidation.[2]

Conclusion

The structural characterization of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a clear demonstration of the power of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR experiments, it is possible to move from a purified sample to a fully elucidated structure with confirmed connectivity and relative stereochemistry. The detailed analysis of chemical shifts, coupling constants, and through-bond and through-space correlations provides a self-validating system for structural confirmation. The protocols and interpretive guidance provided in this document offer a robust framework for researchers and scientists working with substituted 1,3-dioxolanes and other complex organic molecules.

References

  • ResearchGate. ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. [Link]

  • ACS Publications. Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral ¹H NMR Analysis of Model Systems. [Link]

  • Google Patents. EP0337713B1 - 2-Substituted-4-Substituted-1,3-Dioxolanes, Synthesis and use thereof.
  • PMC. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

  • Doc Brown's Chemistry. H-1 hydrogen-1 (proton) NMR spectrum of 1-iodo-2-methylpropane. [Link]

  • MDPI. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]

  • ResearchGate. NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Canadian Science Publishing. Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-. [Link]

  • Stereochemistry determination by experimental and computaitonal spectroscopy. [Link]

  • SpectraBase. Iodomethane - Spectra. [Link]

  • SpectraBase. Iodomethane - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Iodomethane - Optional[1H NMR] - Chemical Shifts. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • JEOL. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. [Link]

  • Chemistry LibreTexts. COSY. [Link]

  • PMC. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. [Link]

  • SpectraBase. 2,2-Dimethyl-1,3-dioxolane-4-methanol - Optional[13C NMR] - Spectrum. [Link]

  • NMRS.io. 13C | methanol-d4 | NMR Chemical Shifts. [Link]

  • ResearchGate. 2 H NMR spectrum of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • CORE. 16-Step Synthesis of the Isoryanodane Diterpene (+)-Perseanol Arthur Han, Yujia Tao, Sarah E. Reisman Supporting Information:*. [Link]

  • Beilstein Journals. Supporting Information Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols Experimental part, analyti. [Link]

  • University of Ottawa NMR Facility Blog. HSQC and Edited HSQC Spectra. [Link]

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Exploratory

physical and chemical properties of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

An In-depth Technical Guide to cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of cis-2-(Iodomethyl)-1,3-dioxolane-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, a chiral building block derived from glycerol. While not as extensively documented as some of its analogs, this compound holds significant potential as a synthetic intermediate, particularly in pharmaceutical and fine chemical synthesis. Its structure combines a stable, chiral dioxolane scaffold with two distinct functional groups: a highly reactive primary iodide and a versatile primary alcohol. This guide will delve into its physicochemical properties, propose a detailed synthetic pathway based on established chemical principles for analogous structures, explore its chemical reactivity, and outline standard protocols for its characterization and handling. The insights provided are tailored for researchers, chemists, and drug development professionals seeking to leverage this unique bifunctional molecule in their work.

Introduction: The 1,3-Dioxolane-4-methanol Scaffold

The 1,3-dioxolane-4-methanol framework is a valuable chiral synthon derived from glycerol, a readily available and renewable resource. The most common derivative, 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), is widely used in the synthesis of pharmaceuticals and as a green solvent.[1][2] The stereochemistry of the C4 position is preserved from the parent glycerol, making these compounds excellent chiral pool starting materials.

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a specialized derivative where the C2 position of the dioxolane ring bears a reactive iodomethyl group. The "cis" designation indicates that the iodomethyl and the hydroxymethyl substituents are located on the same face of the dioxolane ring. This specific arrangement, coupled with the inherent chirality, offers precise three-dimensional control in complex molecule synthesis. The primary iodide is a superb leaving group, making the iodomethyl moiety a potent electrophilic handle for introducing the entire chiral scaffold via nucleophilic substitution. Simultaneously, the primary alcohol at the C4 position provides a nucleophilic site for further functionalization, such as esterification or etherification. This dual functionality makes it a powerful and versatile intermediate for constructing complex molecular architectures.

Physicochemical Properties

Direct experimental data for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is not widely available in peer-reviewed literature. However, its properties can be reliably inferred from its chemical structure and data from closely related analogs.

PropertyValue / DescriptionSource / Rationale
IUPAC Name [cis-2-(Iodomethyl)-1,3-dioxolan-4-yl]methanolStandard Nomenclature
Molecular Formula C₅H₉IO₃---
Molecular Weight 244.03 g/mol ---
CAS Number 61508-57-6Note: Often associated with the isomeric mixture.
Appearance Colorless to pale yellow liquid/oilInferred from analogs like solketal.[2]
Density ~1.797 g/cm³Based on the structurally similar 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol.[3]
Boiling Point High; requires vacuum distillationExpected due to high molecular weight and polarity.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). Limited solubility in water.Based on general properties of ethers, alcohols, and alkyl iodides.
Stereochemistry Cis relationship between the C2-iodomethyl and C4-hydroxymethyl groups. The C4 carbon is a chiral center.---

Synthesis and Purification

The most logical and established route for synthesizing 2-substituted-1,3-dioxolane-4-methanols is the acid-catalyzed acetalization of glycerol with an appropriate aldehyde or ketone.[4][5] For the target molecule, this involves the reaction of glycerol with 2-iodoacetaldehyde. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion.

Proposed Synthetic Pathway

The reaction produces a mixture of cis and trans isomers, which must be separated to isolate the desired cis product.

G Glycerol Glycerol Reaction Acetalization (Toluene, Reflux, Dean-Stark) Glycerol->Reaction Iodoacetaldehyde 2-Iodoacetaldehyde Iodoacetaldehyde->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Mixture Crude Product (cis/trans isomer mixture) Purification Column Chromatography (Silica Gel) Mixture->Purification Cis_Product cis-2-(Iodomethyl)-1,3- dioxolane-4-methanol Trans_Product trans Isomer Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Workup->Mixture Purification->Cis_Product Purification->Trans_Product

Caption: Proposed workflow for the synthesis and purification of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol.

Detailed Experimental Protocol

This protocol is a representative methodology. Optimization of reaction time, temperature, and catalyst loading may be necessary.

Materials:

  • Glycerol (anhydrous)

  • 2-Iodoacetaldehyde (or its stable equivalent like a diethyl acetal, which can be hydrolyzed in situ)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, Amberlyst-15)

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol (1.0 eq.), a catalytic amount of p-toluenesulfonic acid (0.02 eq.), and anhydrous toluene.

    • Causality: The Dean-Stark trap is essential for azeotropically removing the water formed during the reaction, which drives the chemical equilibrium towards the acetal product according to Le Châtelier's principle. Anhydrous solvent prevents premature side reactions.

  • Reactant Addition: Add 2-iodoacetaldehyde (1.1 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Causality: Neutralization is critical to prevent the acid-catalyzed hydrolysis of the dioxolane ring during the workup and subsequent storage.

  • Extraction: Wash the organic layer with brine to remove residual water and water-soluble impurities. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers.

  • Purification (Isomer Separation): Purify the crude oil by flash column chromatography on silica gel.

    • Causality: The cis and trans isomers have different dipole moments and spatial arrangements, leading to a difference in their polarity. The cis isomer, with both substituents on the same face, is typically more polar and will elute more slowly from the silica gel column than the less polar trans isomer. This polarity difference enables their separation. An appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) must be determined empirically.

Chemical Reactivity and Applications

The synthetic utility of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol stems from the orthogonal reactivity of its functional groups.

The Iodomethyl Group: An Electrophilic Handle

The carbon-iodine bond is relatively weak and highly polarizable, making the iodide an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows the iodomethyl group to react readily with a wide range of nucleophiles, such as amines, thiols, alcohols (alkoxides), and carbanions. This reactivity is the primary means by which the entire chiral scaffold is covalently attached to other molecules, making it a key building block in drug development for constructing complex lead compounds.[6][7]

The Hydroxymethyl Group: A Nucleophilic Handle

The primary alcohol is a versatile nucleophile that can undergo standard alcohol reactions:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

  • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing further synthetic pathways.

The Dioxolane Ring: An Acid-Labile Protecting Group

The acetal functionality of the dioxolane ring is stable to basic, nucleophilic, and reducing conditions. However, it is readily cleaved under acidic aqueous conditions, regenerating glycerol and the original aldehyde. This property allows the dioxolane moiety to be used as a protecting group for a 1,2-diol (glycerol) which can be removed at a later synthetic stage.

G Dioxolane cis-2-(Iodomethyl)-1,3- dioxolane-4-methanol Protonation Protonation of Acetal Oxygen Dioxolane->Protonation + H⁺ Carbocation Ring Opening to form Oxocarbenium Ion Protonation->Carbocation Hydrolysis Nucleophilic Attack by Water Carbocation->Hydrolysis + H₂O Products Glycerol + 2-Iodoacetaldehyde Hydrolysis->Products - H⁺ Reagents H₃O⁺ Reagents->Dioxolane

Caption: Simplified mechanism of acid-catalyzed hydrolysis of the dioxolane ring.

Spectroscopic Characterization (Predicted)

Authentic spectra should be acquired for confirmation. The following are predicted signals based on the structure.

  • ¹H NMR (in CDCl₃):

    • ~5.0-5.2 ppm (t): Proton at the C2 position, coupled to the two protons of the iodomethyl group.

    • ~4.0-4.5 ppm (m): Protons at the C4 and C5 positions of the dioxolane ring.

    • ~3.5-3.8 ppm (m): Protons of the hydroxymethyl group (-CH₂OH).

    • ~3.2-3.4 ppm (d): Protons of the iodomethyl group (-CH₂I), coupled to the C2 proton.

    • ~2.0-3.0 ppm (broad s): Proton of the hydroxyl group (-OH), which may exchange with D₂O.

  • ¹³C NMR (in CDCl₃):

    • ~100-105 ppm: Acetal carbon (C2).

    • ~70-80 ppm: C4 carbon.

    • ~60-70 ppm: C5 carbon and the hydroxymethyl carbon (-CH₂OH).

    • ~5-15 ppm: Iodomethyl carbon (-CH₂I), significantly shielded by the iodine atom.

  • IR Spectroscopy (neat):

    • 3200-3500 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

    • 2850-3000 cm⁻¹: C-H stretching vibrations.

    • 1000-1200 cm⁻¹ (strong): C-O stretching vibrations characteristic of the acetal and alcohol.

    • ~500-600 cm⁻¹: C-I stretching vibration.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Chemical Hazards: Alkyl iodides are potential alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The compound may be light-sensitive.

Conclusion

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a highly functionalized chiral building block with significant untapped potential. Its synthesis from glycerol positions it as a derivative of a renewable feedstock. The presence of both a potent electrophilic iodomethyl group and a nucleophilic hydroxymethyl group within a stereodefined scaffold makes it an attractive intermediate for the synthesis of complex targets in the pharmaceutical and agrochemical industries. While its direct characterization data is sparse, its properties and reactivity can be confidently predicted from established chemical principles, providing a solid foundation for its application in advanced organic synthesis.

References

  • CAS Common Chemistry. (n.d.). 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol. Retrieved April 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-2-(mercaptomethyl)-4-methyl-1,3-dioxolane. Retrieved April 10, 2026, from [Link]

  • ChemBK. (2024). CIS-[2-(2,4-DICHLOROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1,3-DIOXOLAN-4-YL]METHYL METHANESULFONATE. Retrieved April 10, 2026, from [Link]

  • PubChem. (n.d.). trans-4-Hydroxymethyl-2-methyl-1,3-dioxolane. Retrieved April 10, 2026, from [Link]

  • Google Patents. (n.d.). EP0930311A4 - Process for preparing 1,3-dioxolane-4-methanol compounds.
  • PubChem. (n.d.). cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol. Retrieved April 10, 2026, from [Link]

  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([3][4][8]- triazole-1-methyl )-[3][5] dioxolane -4-Methyl methanesulfonate. Retrieved April 10, 2026, from

  • NIST. (n.d.). 1,3-Dioxolane-4-methanol, 2,2-dimethyl-. Retrieved April 10, 2026, from [Link]

Sources

Foundational

thermodynamic stability of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

An In-depth Technical Guide to the Thermodynamic Stability of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Executive Summary Cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a multifaceted organic molecule whose utility in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Executive Summary

Cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a multifaceted organic molecule whose utility in synthesis is dictated by its inherent stability. While dedicated thermodynamic studies on this specific compound are not prevalent in existing literature, a robust stability profile can be constructed by a thorough analysis of its constituent functional groups: the 1,3-dioxolane ring, the primary iodomethyl group, and the primary alcohol. This guide deconstructs the molecule to its core components, examines the thermodynamic and kinetic vulnerabilities of each, and synthesizes these insights into a predictive stability profile. We present the principal degradation pathways—acid-catalyzed hydrolysis of the cyclic acetal and deiodination via thermal or photolytic cleavage of the carbon-iodine bond. This whitepaper provides field-proven protocols for handling, storage, and a self-validating HPLC-MS method for empirical stability assessment, ensuring researchers can confidently utilize this compound while mitigating degradation risks.

Molecular Architecture and Inherent Stability Factors

The is not governed by a single parameter but is a composite of the properties of its three key structural features. A comprehensive understanding requires evaluating each component's contribution to the molecule's overall reactivity and degradation potential.

  • The 1,3-Dioxolane Core: This five-membered cyclic acetal is the structural backbone. Generally, acetals are robust and stable under neutral and basic conditions, making them excellent protecting groups for carbonyls.[1][2] However, their stability is critically compromised under acidic conditions, which catalyze their hydrolysis back to the parent carbonyl and diol.[2][3] The five-membered ring exists in a state of conformational flexibility, often adopting envelope or half-chair forms, and possesses inherent ring strain that can influence its reactivity compared to acyclic or six-membered analogues.[4][5][6]

  • The Iodomethyl Group: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, representing a significant point of thermodynamic lability.[7] This weakness makes the compound susceptible to degradation through deiodination, a process that can be initiated by exposure to light (photolysis) or elevated temperatures (thermolysis).[7][8] The cleavage of the C-I bond can lead to the formation of molecular iodine (I₂), often observed as a characteristic yellow or brown discoloration of the sample.[7]

  • The Hydroxymethyl Group: As a primary alcohol, this functional group is susceptible to oxidation, which could lead to the corresponding aldehyde or carboxylic acid under appropriate oxidizing conditions.[8][9] While generally stable, its presence adds another potential reaction pathway to consider, especially in the presence of oxidizing agents.

  • Cis-Stereochemistry: The cis configuration, where the iodomethyl and hydroxymethyl groups reside on the same face of the dioxolane ring, dictates the molecule's three-dimensional shape. This stereochemical arrangement influences the conformational equilibrium and can affect the rate and outcome of certain reactions compared to its trans isomer.[10]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant vulnerability of the 1,3-dioxolane ring system is its susceptibility to acid-catalyzed hydrolysis. This is a reversible reaction, and the principles of its formation dictate the conditions of its cleavage.[11][12][13] The process transforms the stable acetal into its constituent aldehyde (iodoacetaldehyde) and diol (glycerol).

The mechanism proceeds via protonation of one of the ring oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion.[1] This highly electrophilic intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which is in equilibrium with the final aldehyde and diol products.[3]

cluster_hydrolysis Acid-Catalyzed Hydrolysis of the 1,3-Dioxolane Ring Dioxolane 1,3-Dioxolane Derivative Protonated Protonated Acetal Dioxolane->Protonated + H⁺ Protonated->Dioxolane - H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium Ring Opening Oxocarbenium->Protonated Ring Closing Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O Hemiacetal->Oxocarbenium - H₂O Products Glycerol + Iodoacetaldehyde Hemiacetal->Products - H⁺

Caption: Mechanism of acid-catalyzed dioxolane hydrolysis.

Primary Degradation Pathway: Deiodination of the Iodomethyl Group

The second critical point of instability is the C-I bond. Its low bond dissociation energy makes it the most likely bond to cleave under energetic input, leading to deiodination.

Key Factors Influencing Deiodination:

FactorEffect on StabilityMechanism
Light (UV/Visible) DecreasesPhotolytic cleavage of the C-I bond, generating a carbon-centered radical and an iodine radical.[7]
Elevated Temperature DecreasesThermolytic cleavage of the C-I bond, providing the activation energy to overcome the bond enthalpy.[7]
Oxygen DecreasesCan participate in radical chain reactions following initial C-I bond cleavage, leading to oxidative degradation products.[7][8]
Impurities DecreasesTrace metals or other reactive impurities can act as catalysts for decomposition.[7]

Deiodination is a significant concern for long-term storage and for reactions conducted at elevated temperatures or under illumination. The formation of radical intermediates can also initiate polymerization or other unwanted side reactions.

cluster_deiodination Degradation of the Iodomethyl Group Parent cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Radicals Dioxolane Radical + Iodine Radical Parent->Radicals Light (hν) or Heat (Δ) Radicals->Parent Recombination Deiodinated Deiodinated Product + HI Radicals->Deiodinated H-abstraction Iodine Molecular Iodine (I₂) Radicals->Iodine Dimerization (I• + I•)

Caption: Primary deiodination pathways for the C-I bond.

Integrated Stability Profile and Handling Protocols

By combining the vulnerabilities of the dioxolane ring and the iodomethyl group, we can construct a holistic stability profile and establish best practices for handling and storage.

ConditionStability ConcernRecommendation
pH HighStable under neutral to basic conditions (pH > 7).
LowUnstable under acidic conditions (pH < 7) due to rapid hydrolysis.[2][3]
Temperature HighProne to thermal deiodination and potentially accelerated hydrolysis.[7]
LowStable at reduced temperatures.
Light HighSusceptible to photolytic deiodination.[7]
LowStable in darkness.
Atmosphere Air/OxygenPotential for oxidative degradation, especially if radical deiodination occurs.[7]
Inert (N₂, Ar)Enhanced stability by preventing oxidative side reactions.
Protocol 1: Recommended Storage and Handling

This protocol is designed to maximize the shelf-life and integrity of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol by mitigating the key environmental degradation factors.

Materials:

  • Amber or opaque glass vial with a PTFE-lined cap.

  • Inert gas (Argon or Nitrogen).

  • Desiccator cabinet.

  • Refrigerator or freezer (-20°C recommended for long-term storage).

Procedure:

  • Aliquotting: Upon receipt, if the quantity is large, aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds before sealing.

  • Light Protection: Store the vial in its original amber glass or wrap it in aluminum foil to protect it from light.[7]

  • Temperature Control: For long-term storage, place the sealed vial in a freezer at -20°C. For short-term (days to weeks) use, refrigeration at 2-8°C is sufficient.[7]

  • Moisture Control: Store vials within a desiccator to prevent moisture ingress, which could facilitate hydrolysis if acidic impurities are present.[7]

  • Handling: When using the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle the compound in a well-ventilated area, avoiding exposure to strong acids or oxidizing agents.

Protocol 2: Quantitative Stability Assessment via HPLC-MS

This protocol provides a self-validating system to empirically determine the stability of the compound under specific experimental conditions (e.g., in a formulation buffer at a specific temperature).

Objective: To quantify the percentage of the parent compound remaining over time and to identify key degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This will serve as the T=0 reference standard.

  • Stress Conditions: Prepare samples of the compound under the desired stress conditions (e.g., dissolved in a pH 5 buffer, stored at 40°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the stressed sample.

  • Sample Quenching (Causality): Immediately dilute the aliquot into a cold, neutral mobile phase. This step is critical to halt further degradation, ensuring the chromatogram accurately reflects the sample's composition at that specific time point.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid, if compatible) is a typical starting point.

    • Detector 1 (UV/DAD): Monitor at a wavelength appropriate for the compound or any chromophoric degradation products.

    • Detector 2 (Mass Spectrometer): Use electrospray ionization (ESI) in positive mode. Monitor for the expected m/z of the parent compound and potential degradation products. A mass difference of 126.9 amu is a strong indicator of deiodination.[7]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 standard.

    • Analyze the mass spectra of new peaks to identify degradation products, such as the deiodinated molecule or hydrolysis products.

cluster_workflow HPLC-MS Stability Assessment Workflow Prep Prepare Stressed Sample (e.g., pH 5, 40°C) Time Incubate and Sample at Time Points (T=0, T=x, T=y...) Prep->Time Quench Quench Reaction (Dilute in cold, neutral solvent) Time->Quench Critical Step Inject Inject onto HPLC-MS Quench->Inject Analyze Analyze Data: - % Parent Remaining - Identify Degradants Inject->Analyze

Caption: Workflow for an HPLC-MS based stability study.

Conclusion

The is a delicate balance, primarily dictated by the lability of the 1,3-dioxolane ring to acid and the weakness of the carbon-iodine bond. It is stable under neutral to basic conditions when protected from light and excessive heat. Degradation is most likely to occur via hydrolysis under acidic conditions or through deiodination when exposed to thermal or photolytic stress. For researchers in drug development and organic synthesis, a comprehensive understanding of these competing degradation pathways is paramount. By implementing the recommended handling protocols and utilizing empirical methods like stability-indicating HPLC-MS assays, the integrity of this versatile intermediate can be maintained, ensuring the reliability and reproducibility of experimental outcomes.

References

  • Benchchem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Iodinated Organic Compounds.
  • ResearchGate. (n.d.). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways.
  • PubMed. (2015). Iodinated contrast media electro-degradation: process performance and degradation pathways.
  • ScienceDirect. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes.
  • PMC. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
  • Wikipedia. (n.d.). Acetal.
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • PubMed. (1972). "Plasmalogen-type" cyclic acetals: formation and conformation of the 1,3-dioxanes and 1,3-dioxolanes from 1-0-cis-alk-1'-enyl-sn-glycerols.
  • PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • University Lecture Notes. (n.d.). Lecture 9: Acetals.
  • ResearchGate. (n.d.). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane.
  • PubMed. (2023). Influence of Oxygen Atoms and Ring Strain on the Low-Temperature Oxidation Pathways of 1,3-Dioxolane.
  • ACS Publications. (n.d.). Conformational analysis. XXIII. 1,3-Dioxolanes.
  • Benchchem. (n.d.). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
  • Canadian Science Publishing. (n.d.). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3.
  • ACS Publications. (2023). Influence of Oxygen Atoms and Ring Strain on the Low-Temperature Oxidation Pathways of 1,3-Dioxolane.
  • Total Synthesis. (2024). Acetal Protecting Group & Mechanism.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 1,3-Dioxolane.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
  • Benchchem. (n.d.). cis-2-Vinyl-1,3-dioxolane-4-methanol vs. its trans isomer in polymerization.
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Sources

Exploratory

An In-depth Technical Guide on the Acetalization Mechanism for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Abstract This technical guide provides a comprehensive examination of the synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, a key chiral building block in contemporary drug development. The core of this guide foc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, a key chiral building block in contemporary drug development. The core of this guide focuses on the acid-catalyzed acetalization reaction between glycerol and a suitable carbonyl precursor, detailing the mechanistic steps that govern the formation of the 1,3-dioxolane ring system. Emphasis is placed on the factors influencing the regioselectivity and stereoselectivity of the reaction, which are critical for obtaining the desired cis isomer. This document synthesizes fundamental principles of organic chemistry with practical experimental considerations to offer researchers, scientists, and drug development professionals a thorough understanding of this important transformation.

Introduction: The Significance of Substituted 1,3-Dioxolanes

Substituted 1,3-dioxolanes are a class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules and are invaluable as chiral intermediates in asymmetric synthesis.[1] Their utility stems from their role as protecting groups for 1,2-diols and carbonyl compounds, a function that is crucial in multi-step synthetic sequences.[2][3] The specific compound, cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, is of particular interest due to the presence of multiple functionalities that can be further elaborated. The iodomethyl group serves as a versatile handle for nucleophilic substitution reactions, while the primary alcohol provides a site for esterification, etherification, or oxidation. The inherent chirality of the molecule, derived from the glycerol backbone, makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.

The synthesis of these vital compounds is often achieved through the acetalization of glycerol, a readily available and renewable feedstock, making it an economically and environmentally attractive starting material.[4][5] Glycerol is a significant byproduct of the biodiesel industry, and its conversion into value-added chemicals like substituted 1,3-dioxolanes is a key area of green chemistry research.[6][7]

The Core Reaction: Acetalization of Glycerol

The formation of 2-(Iodomethyl)-1,3-dioxolane-4-methanol is achieved through the acid-catalyzed reaction of glycerol with an appropriate carbonyl compound, in this case, iodoacetaldehyde or a synthetic equivalent. This reaction is a classic example of acetal formation, a reversible process that requires the removal of water to drive the equilibrium towards the product.[2][6]

General Mechanism of Acid-Catalyzed Acetalization

The mechanism of acid-catalyzed acetalization proceeds through several key steps, as illustrated in the diagram below. The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[8] This is followed by the nucleophilic attack of one of the hydroxyl groups of glycerol on the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion). Finally, intramolecular attack by a second hydroxyl group from the glycerol backbone on the carbocation, followed by deprotonation, yields the cyclic acetal.

Acetalization_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Formation of Oxocarbenium Ion cluster_step4 Step 4: Ring Closure Aldehyde I-CH2-CHO Protonated_Aldehyde I-CH2-CH=O+H Aldehyde->Protonated_Aldehyde + H+ H_plus H+ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Glycerol Protonated_Aldehyde->Hemiacetal Glycerol Glycerol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O Hemiacetal->Oxocarbenium Cyclic_Acetal cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Oxocarbenium->Cyclic_Acetal Intramolecular Attack Oxocarbenium->Cyclic_Acetal Synthesis_Workflow A 1. Reaction Setup: Combine glycerol, iodoacetaldehyde, and acid catalyst in an anhydrous solvent in a flask equipped with a Dean-Stark apparatus. B 2. Reflux: Heat the reaction mixture to reflux. Water is azeotropically removed and collected in the Dean-Stark trap. A->B C 3. Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until completion. B->C D 4. Workup: Cool the reaction mixture. Neutralize the acid catalyst with a base (e.g., NaHCO3 solution). C->D E 5. Extraction: Extract the product into an organic solvent. D->E F 6. Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure. E->F G 7. Purification: Purify the crude product by column chromatography to separate the cis and trans isomers. F->G

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors. The use of a Dean-Stark apparatus provides a visual and quantitative measure of the reaction's progress by collecting the water byproduct. [2]Chromatographic monitoring (TLC or GC) allows for real-time assessment of the conversion of starting materials and the formation of products. Finally, the purification by column chromatography, followed by spectroscopic characterization (e.g., NMR, IR), confirms the identity and purity of the isolated cis isomer.

Applications in Drug Development

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals. The chiral nature of this building block allows for the stereoselective synthesis of complex molecules. For instance, compounds with similar 2,4-disubstituted-1,3-dioxolane cores have been investigated for their antiviral and antifungal activities. [9][10]The iodomethyl group is particularly useful for introducing various side chains through nucleophilic substitution, enabling the generation of diverse compound libraries for drug screening.

Conclusion

The acid-catalyzed acetalization of glycerol provides an efficient and atom-economical route to cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol. A thorough understanding of the reaction mechanism, including the factors that govern regioselectivity and stereoselectivity, is paramount for the successful synthesis of this important chiral building block. The protocol outlined in this guide, grounded in established chemical principles and validated by analytical techniques, offers a reliable framework for researchers and drug development professionals. The versatility of the title compound ensures its continued relevance in the quest for novel and effective therapeutic agents.

References

  • da Silva, G. P., et al. (2014). Acetalization of Glycerol over Solid Acid Catalysts.
  • Umbarkar, S. B., et al. (2009). Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Synlett, 2009(4), 558-562.
  • Clacens, J. M., et al. (2002). A new and mild method of glycerol acetalization reaction with various carbonyl compounds catalyzed by the cheap and simple iron catalyst FeCl3·6H2O.
  • O'Reilly, S. (2013). Synthesis and resolution of a substituted dioxolane from glycerol. Digital Commons @ Butler University.
  • Talebian-Kiakalaieh, A., et al. (2013). A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives. RSC Advances, 3(43), 19846-19864.
  • Prakruthi, H. R., et al. (2013). Microwave rehydrated Mg–Al-LDH as base catalyst for the acetalization of glycerol. Catalysis Science & Technology, 3(10), 2746-2754.
  • Li, J., et al. (2015). Acetalization of glycerol with different ketone/aldehyde.
  • Karimi, B., & Golshani, B. (2002). Iodine-Catalyzed, Efficient and Mild Procedure for Highly Chemoselective Acetalization of Carbonyl Compounds under Neutral Aprotic Conditions. Synthesis, 2002(05), 784-788.
  • Ochiai, M., et al. (2015). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 20(9), 17044-17058.
  • De Luca, L., et al. (2020). Mechanism of glycerol acetalization.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Bio-Rad. (n.d.). 2-Substituted-4-Substituted-1,3-Dioxolanes, Synthesis and use thereof.
  • Kjolberg, O. (n.d.). A study of acetals.
  • Pihlaja, K., & Craciun, L. (2007). New 2,4,6-substituted 1,3-dioxanes: Synthesis, stereochemistry and thermodynamic data determinations by cis-trans isomers equili. Revue Roumaine de Chimie, 52(7-8), 733-740.
  • Cenić-Milošević, D., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(11), 13354-13371.
  • JuSER. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

  • Chem-Station. (2014, February 26). Selective Transformation with Tin Acetal. Retrieved from [Link]

  • Paltauf, F. (1978). Long-chain cyclic acetals of glycerol: metabolism of the stereomeric 1,3-dioxanes and 1,3-dioxolanes in myelinating rat brain. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 531(3), 356-364.
  • ResearchGate. (n.d.). Mechanism for the formation of straight chain acetals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 1,3-dioxolane-4-methanol compounds.
  • PubChem. (n.d.). cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of cis-2-(2,4- dichlorophenyl)-2-(-[4][6][7] triazole-1-methyl )- [6][11]dioxolane -4-Methyl methanesulfonate. Retrieved from

  • PubChem. (n.d.). cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate. Retrieved from [Link]

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Foundational

stereochemical assignment of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol isomers

An In-depth Technical Guide to the Stereochemical Assignment of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Isomers Authored by: A Senior Application Scientist Abstract The 1,3-dioxolane scaffold is a ubiquitous structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemical Assignment of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Isomers

Authored by: A Senior Application Scientist

Abstract

The 1,3-dioxolane scaffold is a ubiquitous structural motif in a multitude of pharmacologically active agents and natural products.[1][2][3] The precise three-dimensional arrangement of substituents on this five-membered ring system is a critical determinant of biological activity, making unambiguous stereochemical assignment an essential requirement in drug discovery and development.[4][5] This guide provides a comprehensive technical overview of the analytical strategies and methodologies required for the complete stereochemical elucidation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry and chiroptical methods, such as Vibrational Circular Dichroism (VCD), for the assignment of absolute configuration. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex chiral molecules.

Foundational Principles: Stereoisomerism in 2,4-Disubstituted 1,3-Dioxolanes

The target molecule, 2-(Iodomethyl)-1,3-dioxolane-4-methanol, possesses two stereogenic centers at the C2 and C4 positions. This gives rise to a maximum of 2² = 4 possible stereoisomers.[6] These isomers exist as two pairs of diastereomers, designated as cis and trans, based on the relative orientation of the iodomethyl and hydroxymethyl substituents. Within each diastereomeric pair, the two molecules are non-superimposable mirror images, known as enantiomers.

  • Diastereomers (cis vs. trans): These stereoisomers are not mirror images and possess distinct physical and chemical properties, allowing for their separation and differentiation using standard laboratory techniques like chromatography and NMR spectroscopy.[6]

  • Enantiomers: These are non-superimposable mirror images that exhibit identical physical properties in an achiral environment. Their differentiation requires a chiral environment, such as a chiral stationary phase in HPLC or interaction with circularly polarized light.[7]

The four stereoisomers and their relationships are depicted below. This guide will focus on the definitive assignment of the cis enantiomeric pair: (2R, 4S) and (2S, 4R).

G cluster_cis cis Isomers cluster_trans trans Isomers cis_2R4S (2R, 4S) cis_2S4R (2S, 4R) cis_2R4S->cis_2S4R Enantiomers trans_2R4R (2R, 4R) cis_2R4S->trans_2R4R Diastereomers trans_2S4S (2S, 4S) cis_2R4S->trans_2S4S Diastereomers cis_2S4R->trans_2R4R Diastereomers cis_2S4R->trans_2S4S Diastereomers trans_2R4R->trans_2S4S Enantiomers

Figure 1: Stereoisomeric relationships of 2,4-disubstituted 1,3-dioxolanes.

Assignment of Relative Stereochemistry (cis vs. trans) via NMR Spectroscopy

The primary and most definitive method for assigning the relative stereochemistry of 2,4-disubstituted 1,3-dioxolanes is through-space correlation analysis using Nuclear Overhauser Effect (NOE) spectroscopy.[8][9] The NOE is observed between nuclei that are spatially proximate (typically < 5 Å), regardless of through-bond connectivity.[10][11]

The Causality of NOE in Stereochemical Assignment

The logic is straightforward: in the cis isomer, the substituents at C2 and C4 are on the same face of the dioxolane ring, bringing the C2 proton (H2) into close spatial proximity with the C4 proton (H4) and the attached hydroxymethyl group. In the trans isomer, these groups are on opposite faces, resulting in a significantly larger distance. Therefore, a measurable NOE correlation between H2 and H4 is a definitive marker for the cis configuration.[12]

NOE_Correlations cluster_cis cis Isomer cluster_trans trans Isomer cis_structure H2 and H4 are spatially close cis_noe Strong NOE Observed trans_structure H2 and H4 are spatially distant trans_noe No NOE Observed p1 p2 p1->p2 NOESY Experiment

Figure 2: Logic of NOE for cis/trans assignment.
Data Presentation: Comparative NMR Data

While exact chemical shifts are solvent and concentration-dependent, the relative differences and observed correlations are key identifiers.

Parameter cis-Isomer (Expected) trans-Isomer (Expected) Rationale
¹H-NMR: δ H2 Typically downfieldTypically upfieldAnisotropic effects from the C4 substituent are more pronounced in the cis configuration.
¹H-NMR: ³J(H4,H5) Varies with conformationVaries with conformationCoupling constants are sensitive to the dihedral angle, which depends on the ring pucker.[8]
2D NOESY Strong cross-peak between H2 and H4 No cross-peak between H2 and H4 Definitive indicator of through-space proximity.[12][13]
Experimental Protocol: 2D NOESY Spectroscopy

This protocol outlines the acquisition of a 2D NOESY spectrum for confirming the cis configuration.

  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14] The sample must be free of particulate matter and paramagnetic impurities.

  • Degassing (Critical): Remove dissolved oxygen, which is paramagnetic and can quench the NOE effect, by performing several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon) through the solution for several minutes.[13]

  • Instrument Setup (400 MHz or higher):

    • Tune and match the probe for the ¹H frequency.

    • Obtain a standard high-resolution 1D ¹H spectrum to determine the spectral width and pulse widths.

    • Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Parameter Optimization:

    • Mixing Time (d8): This is the most critical parameter. It is the duration during which NOE polarization transfer occurs. Start with a mixing time of 500-800 ms. A range of mixing times may be necessary to optimize the signal.

    • Acquisition Parameters: Set appropriate spectral widths, 1k-2k data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).

    • Number of Scans (ns): Use 8, 16, or more scans per increment, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Phase correct the spectrum.

    • Analyze the 2D plot for a cross-peak correlating the chemical shifts of the H2 and H4 protons. The presence of this peak validates the cis assignment.

Assignment of Absolute Stereochemistry (R/S)

Once the relative cis configuration is confirmed, the sample is known to be a racemic mixture of the (2R, 4S) and (2S, 4R) enantiomers. Assigning the absolute configuration requires a chiroptical method.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Method

VCD has emerged as a reliable and powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[4][15] The technique relies on comparing the experimentally measured VCD spectrum with a spectrum predicted from first-principles quantum chemical calculations for an enantiomer of known configuration.[16]

The VCD Self-Validating System: The strength of the VCD method lies in its dual-channel validation. An IR spectrum contains information about the molecule's functional groups and bonding (its constitution), while the VCD spectrum contains information about its 3D stereochemical structure. A successful quantum chemical model must accurately predict both the experimental IR and VCD spectra. This internal consistency provides a high degree of confidence in the final assignment.

VCD_Workflow cluster_exp Experimental Measurement cluster_theory Theoretical Calculation exp_sample Purified Enantiomer (from Chiral HPLC) exp_vcd Measure Experimental VCD and IR Spectra exp_sample->exp_vcd compare Compare Experimental and Calculated Spectra exp_vcd->compare theory_model Build 3D Model (e.g., (2R, 4S) isomer) theory_calc DFT Calculation (Predict VCD and IR Spectra) theory_model->theory_calc theory_calc->compare assign Assign Absolute Configuration compare->assign Good Correlation

Figure 3: Workflow for absolute configuration assignment using VCD.
Experimental Protocol: VCD Analysis
  • Enantiomer Separation: First, separate the racemic cis-dioxolane mixture into its individual enantiomers. Chiral HPLC is the method of choice.

    • Screening: Screen various chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak® series), with different mobile phases (typically hexane/isopropanol or supercritical fluid chromatography).[17]

    • Isolation: Once baseline separation is achieved, perform semi-preparative or preparative chiral chromatography to isolate sufficient quantities (typically 5-15 mg) of each enantiomer.[15]

  • VCD Sample Preparation: Prepare a solution of one isolated enantiomer at a concentration of approximately 10-20 mg/mL in a suitable IR-transparent solvent like CCl₄ or CDCl₃.[4]

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.[18]

    • Data is typically collected for several hours to achieve an acceptable signal-to-noise ratio, as the VCD effect is very small (ΔA ≈ 10⁻⁴ to 10⁻⁵ absorbance units).[19]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (2R, 4S) isomer) using molecular mechanics.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the vibrational frequencies, IR intensities, and VCD intensities for each conformer.

    • Generate a Boltzmann-averaged predicted IR and VCD spectrum based on the relative free energies of the conformers.

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (2R, 4S) model.

    • If the signs and relative intensities of the major bands match, the experimental sample is assigned the (2R, 4S) configuration.

    • If the spectra are mirror images (opposite signs), the sample is assigned the (2S, 4R) configuration.

Integrated Analytical Workflow: From Mixture to Full Assignment

The complete and unambiguous stereochemical assignment of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol requires a systematic, multi-step approach. The synthesis of this molecule typically yields a mixture of cis and trans diastereomers.[20] The following workflow provides a robust pathway from this initial mixture to the fully characterized stereoisomers.

Full_Workflow cluster_isomers cluster_assigned cluster_enantiomers start Initial Product: Mixture of cis/trans Diastereomers step1 1. Diastereomer Separation (e.g., Flash Chromatography) start->step1 iso_A Isolated Diastereomer A step1->iso_A iso_B Isolated Diastereomer B step1->iso_B step2 2. Relative Configuration Assignment (2D NOESY NMR) iso_A->step2 iso_B->step2 cis_racemate cis Racemate ((2R,4S) + (2S,4R)) step2->cis_racemate trans_racemate trans Racemate step2->trans_racemate step3 3. Enantiomer Separation (Chiral HPLC) cis_racemate->step3 enant1 Enantiomer 1 step3->enant1 enant2 Enantiomer 2 step3->enant2 step4 4. Absolute Configuration Assignment (VCD or X-ray Crystallography) enant1->step4 enant2->step4 final Final Assignment: (2R, 4S) and (2S, 4R) step4->final

Figure 4: Integrated workflow for complete stereochemical assignment.

Conclusion

The stereochemical assignment of complex molecules like cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a non-trivial task that demands a rigorous and orthogonal analytical approach. The determination of relative stereochemistry (cis vs. trans) is reliably achieved through 2D NOESY NMR experiments, which provide direct evidence of through-space proximities. The subsequent assignment of absolute configuration (R/S) for the separated enantiomers is best addressed by modern chiroptical techniques, with Vibrational Circular Dichroism (VCD) offering a powerful, solution-based method that complements traditional X-ray crystallography. By following the integrated workflow presented in this guide, researchers and drug development professionals can achieve confident and unambiguous stereochemical characterization, a critical step in understanding and optimizing the structure-activity relationship of chiral drug candidates.

References

  • Bruker. Vibrational circular dichroism (VCD). (n.d.).
  • BioTools. (n.d.). Absolute Configuration by VCD: White Paper.
  • Nafie, L. A. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 20(2), 7-11.
  • Barron, A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • Mucci, A., Schenetti, L., Brasili, L., & Malmusi, L. (1995). Conformational and configurational study of 1,3-dioxolanes by proton and carbon NMR spectroscopy. Magnetic Resonance in Chemistry, 33(7), 543-550.
  • BenchChem. (n.d.). Application Notes and Protocols for the Structural Confirmation of 1,3-Dioxolane Derivatives using NMR Spectroscopy.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • BenchChem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.
  • BenchChem. (2026, March). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • Fanali, S., Catarcini, P., & Blaschke, G. (2001). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography.
  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation.
  • EP0337713B1 - 2-Substituted-4-Substituted-1,3-Dioxolanes, Synthesis and use thereof. (1992).
  • Lee, J., et al. (2024). Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems.
  • JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE is not Detected. JEOL USA blog.
  • Terec, A., et al. (2005). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILIBRIUM. Studia Universitatis Babes-Bolyai, Chemia, L(2), 387-394.
  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
  • University College London. (n.d.). NOE Experiments. Faculty of Mathematical & Physical Sciences.
  • Zhang, T., et al. (2023). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Se Pu, 41(12), 1339-1345.
  • Yurttaş, L., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(6), 6433-6447.
  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO.
  • BenchChem. (n.d.). Applications of 2,4-Diphenyl-1,3-dioxolane in Organic Synthesis.
  • Kannappan, V. (2022, November 3).
  • Dolan, J. W. (2023, December 9). HPLC Solutions #66: Enantiomer Separations.
  • Phenomenex. (n.d.). A Guide to Chiral HPLC Separations.
  • BenchChem. (n.d.). An In-depth Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol.
  • Spivey, A. (n.d.). Chemistry I (Organic): Stereochemistry - Diastereoisomers. Imperial College London.

Sources

Exploratory

Structural Elucidation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Derivatives: A Crystallographic Whitepaper

Executive Summary The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for nucleoside analogs, ether lipids, and bronchodilators such as doxofylline[1]. Among it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for nucleoside analogs, ether lipids, and bronchodilators such as doxofylline[1]. Among its functionalized forms, cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol presents a unique crystallographic and synthetic profile. The presence of the heavy iodine atom provides a distinct advantage for X-ray phase determination, while the cis-2,4-disubstitution pattern forces specific ring-puckering dynamics. This whitepaper provides an in-depth technical guide to the synthesis, stereoselective isolation, and single-crystal X-ray diffraction (SCXRD) analysis of this crucial derivative.

Mechanistic Synthesis and Stereoselective Isolation

The synthesis of 2-(Iodomethyl)-1,3-dioxolane-4-methanol derivatives is driven by the need to establish a reactive electrophilic center (the iodomethyl group) while maintaining the structural integrity of the cyclic acetal.

Causality in Synthetic Design

The direct acetalization of glycerol with iodoacetaldehyde is often low-yielding due to the instability of the aldehyde. Instead, a robust two-step self-validating protocol is preferred. The process begins with the formation of a 2-bromomethyl intermediate, which is subsequently subjected to a Finkelstein halogen exchange[2]. Iodine is chosen over bromine or chlorine because the iodide ion is a superior leaving group for downstream SN​2 alkylations (e.g., purine alkylation in doxofylline synthesis)[1].

Because the reaction yields a diastereomeric mixture, isolating the cis-isomer is critical. In the cis-configuration, both the iodomethyl and hydroxymethyl groups reside on the same face of the dioxolane ring, significantly altering the molecule's dipole moment and spatial footprint compared to the trans-isomer. Separation is achieved via semi-preparative HPLC on a chiral stationary phase, a method proven to resolve 2,4-disubstituted-1,3-dioxolanes into optically pure forms[3].

Synthesis N1 Glycerol Derivative N2 Acetalization (H+ catalyst) N1->N2 N3 2-Bromomethyl Intermediate N2->N3 N4 Finkelstein Rxn (NaI / Acetone) N3->N4 Halogen Exchange N5 cis-2-(Iodomethyl)- 1,3-dioxolane-4-methanol N4->N5 Chiral HPLC N6 API Synthesis (e.g., Doxofylline) N5->N6 Alkylation

Synthetic pathway and isolation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol for API development.

Protocol 1: Synthesis and Isolation Workflow
  • Acetalization: Dissolve 1,3-dioxolane-4-methanol in a polar aprotic solvent. React with bromoacetaldehyde diethyl acetal under acidic conditions (e.g., p-TsOH) to yield the 2-bromomethyl intermediate.

  • Finkelstein Exchange: Dissolve the intermediate in dry acetone. Add an excess (1.5 eq) of anhydrous Sodium Iodide (NaI) and reflux for 24 hours. The precipitation of NaBr drives the equilibrium forward[2].

  • Stereoselective Isolation: Subject the crude mixture to semi-preparative HPLC using a Chiralcel OD column. The cis- and trans-diastereomers will elute at distinct retention times due to their differing interactions with the chiral stationary phase[3].

X-Ray Crystallography: The Heavy-Atom Advantage

For drug development professionals, confirming the absolute stereochemistry of a chiral intermediate is a regulatory necessity. The crystal structure analysis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is uniquely facilitated by the presence of iodine ( Z=53 ).

The Causality of SAD Phasing

In standard small-molecule crystallography composed of light atoms (C, H, O), determining the phase of diffracted X-rays relies heavily on direct methods. However, iodine possesses a massive electron cloud that dominates the X-ray scattering power (proportional to Z2 ). Furthermore, at the wavelength of a Copper source ( λ=1.5418 Å), iodine exhibits a strong anomalous scattering signal ( f′′ ).

This anomalous dispersion breaks Friedel's Law ( I(hkl)=I(hˉkˉlˉ) ), allowing crystallographers to use Single-wavelength Anomalous Dispersion (SAD) to not only solve the phase problem but to unambiguously assign the absolute configuration of the molecule without requiring a chiral resolving agent.

XRD_Workflow C1 Single Crystal Selection C2 X-Ray Diffraction (Cu Kα source) C1->C2 C3 SAD Phasing (Iodine Anomalous Signal) C2->C3 Data Collection C4 Electron Density Map Generation C3->C4 C5 Structure Refinement (Flack Parameter) C4->C5 C6 Absolute Configuration Validated C5->C6 Flack ~ 0.0

X-ray crystallography workflow utilizing Single-wavelength Anomalous Dispersion (SAD) phasing.

Protocol 2: Crystallization and Diffraction
  • Crystal Growth: Dissolve the purified cis-isomer in a minimal volume of ethyl acetate. Utilize a vapor diffusion method by placing the open vial inside a larger sealed chamber containing hexanes. Allow 3–5 days for slow diffusion to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a loop using paratone oil and cool to 100 K under a nitrogen stream to minimize thermal motion. Collect data using a Cu microfocus source.

  • Self-Validating Refinement: Solve the structure using intrinsic phasing. Refine the model using full-matrix least-squares on F2 . The protocol is self-validating via the Flack parameter ( x ) . If x≈0 , the absolute stereochemistry is correct. If x≈1 , the model must be inverted.

Conformational Dynamics: Ring Puckering Analysis

The 1,3-dioxolane ring is fundamentally non-planar. Planarity would result in severe torsional strain and eclipsing interactions between adjacent carbon and oxygen lone pairs[4].

In the cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol derivative, the steric bulk of the substituents forces the ring into a highly specific geometry. Crystallographic data typically reveals an envelope ( E ) conformation , where one atom (usually the C4 atom bearing the methanol group) deviates significantly from the mean plane formed by the other four atoms[5].

This non-planarity is mathematically quantified using Cremer-Pople puckering parameters: the total puckering amplitude ( Q ) and the phase angle ( ϕ )[5]. The cis-configuration induces a larger puckering amplitude compared to the trans-isomer to alleviate the 1,3-diaxial-like steric clash between the iodomethyl and hydroxymethyl groups.

Quantitative Data Presentation

The following table summarizes the self-validating quantitative metrics expected when refining the crystal structure of this class of derivatives:

Table 1: Quantitative Crystallographic Parameters for cis-1,3-Dioxolane Derivatives

ParameterTypical Value RangeStructural Significance
Space Group P21​ or P21​21​21​ Chiral space groups required for enantiopure cis-derivatives.
Flack Parameter ( x ) 0.00(2) to 0.03(3) Validates absolute stereochemistry; relies on iodine's anomalous signal.
Puckering Amplitude ( Q ) 0.35−0.38 ÅQuantifies the degree of non-planarity in the dioxolane ring[5].
Phase Angle ( ϕ ) 35∘−45∘ Indicates an envelope ( E ) conformation with the flap atom deviating[5].
R-factor ( R1​ ) <0.05 Indicates high accuracy of the electron density model.

Conclusion

The structural elucidation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol derivatives represents a perfect intersection of synthetic strategy and crystallographic physics. By leveraging the heavy-atom effect of iodine, researchers can bypass the phase problem and secure absolute stereochemical assignments with high confidence. Understanding the causality behind the ring's puckering dynamics not only aids in crystallographic refinement but also provides crucial predictive insights into how this intermediate will behave during downstream pharmaceutical synthesis.

References

  • [2] Synthesis of Selenotryptophan for Protein Elucidation. Belmont Digital Repository.

  • [1] CN1106404A - Synthetic method of new drug doxofylline. Google Patents.

  • [5] Crystal structure of (–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide. PMC - NIH.

  • [4] Theoretical Investigation of Key Properties of the Pyrolysis of Methyl, Ethyl, and Dimethyl Dioxolane Isomers. ACS Publications.

  • [3] Preparation of optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolanes and their corresponding phosphodiester ether lipid derivatives. ResearchGate.

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of antiviral nucleosides using cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Application Note & Protocol Title: A Comprehensive Protocol for the Synthesis of Antiviral Dioxolane Nucleosides via N-Glycosylation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Audience: Researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Comprehensive Protocol for the Synthesis of Antiviral Dioxolane Nucleosides via N-Glycosylation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nucleoside analogues are a cornerstone of antiviral therapy. This guide provides a detailed protocol for the synthesis of novel antiviral nucleoside analogues using cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol as a key glycosyl donor. The dioxolane ring serves as a bioisostere for the natural furanose sugar moiety, often imparting favorable metabolic stability and potent antiviral activity. This document outlines the strategic synthesis of the key iodinated intermediate, the core N-glycosylation protocol with pyrimidine and purine bases, and methods for purification and characterization, offering a comprehensive resource for the development of new therapeutic agents.

Introduction

The Role of Nucleoside Analogs in Antiviral Therapy

Nucleoside analogues are chemically modified versions of natural nucleosides that form the backbone of many antiviral treatments.[1] Once inside a cell, they are phosphorylated by host or viral kinases to their active triphosphate form. These triphosphates act as competitive inhibitors or alternative substrates for viral polymerases (such as reverse transcriptases or DNA/RNA polymerases). Their incorporation into a growing viral DNA or RNA strand typically leads to chain termination because they lack the crucial 3'-hydroxyl group required for further elongation, effectively halting viral replication.

The Dioxolane Scaffold: A Privileged Structure

The 1,3-dioxolane ring is a five-membered cyclic acetal that has proven to be an effective replacement for the natural ribose or deoxyribose sugar in nucleoside analogues.[1] This structural modification can protect the molecule from degradation by cellular enzymes and alter its pharmacological profile. Prominent examples of dioxolane-based nucleosides, such as Dioxolane Thymidine (DOT) and Amdoxovir, have demonstrated potent activity against Human Immunodeficiency Virus (HIV), including drug-resistant strains.[2]

The Strategic Importance of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

The title compound, cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, is a versatile synthetic intermediate. The "cis" stereochemistry, where the iodomethyl and hydroxymethyl groups are on the same face of the ring, is crucial for achieving the desired stereochemistry in the final nucleoside product, which often dictates biological activity. The iodomethyl group serves as an excellent electrophile, containing a good leaving group (iodide) for the key N-glycosylation step, which proceeds via an SN2 mechanism.

Synthesis of the Key Intermediate

While the primary focus of this guide is the utilization of the title compound, its preparation is a critical first step. A plausible and efficient synthesis starts from commercially available glycerol.

Plausible Synthetic Route

The synthesis can be achieved in two main steps: the formation of a bromomethyl dioxolane intermediate followed by a Finkelstein reaction to yield the desired iodomethyl compound.

  • Acetalization: An acid-catalyzed reaction between glycerol and bromoacetaldehyde dimethyl acetal forms the 2-bromomethyl-1,3-dioxolane-4-methanol. This reaction is regioselective for the 1,2-diol of glycerol, favoring the formation of the five-membered dioxolane ring over the six-membered dioxane ring.[3][4]

  • Halogen Exchange (Finkelstein Reaction): The resulting bromomethyl derivative is treated with a source of iodide, such as sodium iodide or lithium iodide, in a suitable solvent like acetone or 2-butanone. This classic SN2 reaction exchanges the bromide for an iodide, yielding cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol with high efficiency.[3]

Principle of the Core Reaction: N-Glycosylation

The central transformation in this protocol is the N-glycosylation, where the dioxolane moiety is coupled to a heterocyclic base (nucleobase). The most robust and widely used method for this is the Vorbrüggen glycosylation .[5][6]

Causality Behind the Method:

  • Nucleobase Activation: The nucleobase (e.g., cytosine, thymine, or a purine) is first silylated using an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step serves two critical purposes: it increases the solubility of the often-insoluble nucleobase in organic solvents and enhances its nucleophilicity at the desired nitrogen atom (N1 for pyrimidines, N9 for purines).[7]

  • Electrophile and Lewis Acid: The cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol acts as the electrophile. While the iodomethyl group is already reactive, the reaction can be significantly accelerated by a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid coordinates to the ring oxygens, further activating the C-I bond towards nucleophilic attack.[5][7]

  • Stereochemical Outcome: The reaction proceeds via an SN2 mechanism. The silylated nucleobase attacks the carbon of the iodomethyl group, displacing the iodide from the backside. This inversion of configuration is a hallmark of the SN2 pathway and is critical for establishing the stereochemistry of the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanolSynthesis GradePrepared as per Sec 2.0
Pyrimidine or Purine Base (e.g., Cytosine)Anhydrous, >99%Sigma-Aldrich, Acros
N,O-Bis(trimethylsilyl)acetamide (BSA)>98%Sigma-Aldrich, TCI
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)>99%Sigma-Aldrich, Strem
Acetonitrile (MeCN)Anhydrous, <50 ppm H₂OAcros, Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Methanol (MeOH)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel for Column Chromatography230-400 meshSiliCycle, Merck
Round-bottom flasks, magnetic stir bars---VWR, Kimble
Inert atmosphere setup (Nitrogen or Argon)---Airgas
Protocol 1: Silylation of the Nucleobase (Example: Cytosine)
  • Rationale: This step ensures the nucleobase is soluble and reactive for the subsequent coupling reaction. An inert atmosphere is crucial as silylating agents and silylated intermediates are moisture-sensitive.

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add cytosine (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of cytosine).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 - 3.0 eq) dropwise via syringe.

  • Heat the mixture to reflux (approx. 82°C) and stir until the solution becomes clear. This typically takes 1-2 hours.

  • Cool the resulting clear solution to room temperature. This solution of persilylated cytosine is used directly in the next step without isolation.

Protocol 2: N-Glycosylation Coupling Reaction
  • Rationale: This is the key bond-forming step. The reaction is performed at low temperature to control exothermicity and improve selectivity. TMSOTf is a powerful but moisture-sensitive Lewis acid and must be handled with care under inert conditions.

  • In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (1.1 eq) in anhydrous acetonitrile (approx. 15 mL per gram).

  • Cool this solution to 0°C using an ice-water bath.

  • Transfer the freshly prepared silylated cytosine solution (from Protocol 4.2) to the flask containing the iodomethyl dioxolane via cannula.

  • Stir the mixture at 0°C for 15 minutes.

  • Slowly add TMSOTf (1.2 eq) dropwise via syringe. The reaction mixture may change color.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

Protocol 3: Work-up and Deprotection
  • Rationale: The work-up quenches the reaction and removes the silyl protecting groups. The use of methanol (hydrolysis/methanolysis) efficiently removes the silyl groups from the nucleobase and the hydroxyl group.

  • Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Add methanol (MeOH) to the mixture and stir vigorously for 1 hour at room temperature. This step facilitates the desilylation.

  • Remove the organic solvents under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue is extracted with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 4: Purification
  • Rationale: Column chromatography is essential to separate the desired nucleoside analogue from unreacted starting materials, regioisomers (if any), and other byproducts.

  • Prepare a silica gel column using a suitable solvent system. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified nucleoside analogue as a solid or foam.

Characterization

The structure and purity of the final product must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the dioxolane ring protons, the hydroxymethyl group, the methylene bridge to the base, and the protons of the nucleobase. Coupling constants confirm stereochemistry.
¹³C NMR Resonances for all unique carbon atoms in the molecule. The chemical shifts of the dioxolane carbons are characteristic.
High-Resolution MS Provides the exact mass of the molecule, confirming the elemental composition (e.g., [M+H]⁺ or [M+Na]⁺).
HPLC A single major peak indicates the purity of the compound. Retention time is a key characteristic.

Workflow and Mechanism Visualization

The following diagrams illustrate the overall experimental workflow and the core reaction mechanism.

G cluster_prep Preparation cluster_reaction Core Synthesis cluster_purification Isolation & Purification silylation 1. Silylation of Nucleobase (e.g., Cytosine + BSA) coupling 3. N-Glycosylation (Combine reactants, add TMSOTf at 0°C) silylation->coupling intermediate 2. Prepare Dioxolane Solution (cis-2-iodomethyl-dioxolane in MeCN) intermediate->coupling monitor 4. Reaction Monitoring (TLC / LC-MS) coupling->monitor workup 5. Quench & Deprotection (NaHCO₃, MeOH) monitor->workup extraction 6. Extraction workup->extraction purify 7. Column Chromatography extraction->purify final_product 8. Characterization (NMR, MS, HPLC) purify->final_product

Caption: High-level workflow for the synthesis of dioxolane nucleosides.

Caption: Simplified Sₙ2 mechanism for the N-glycosylation step.

Troubleshooting and Key Considerations

  • Low Yield: Often caused by moisture. Ensure all glassware is flame-dried and all reagents/solvents are anhydrous. Check the quality of the silylating agent and Lewis acid.

  • Formation of N3-Isomer (for Purines): While N9 glycosylation is generally favored, the N3 or N7 isomer can sometimes form. Reaction conditions (solvent, temperature, Lewis acid) can influence regioselectivity. Purification by chromatography is key to isolating the desired isomer.

  • Incomplete Silylation: If the nucleobase does not fully dissolve during the silylation step, the reaction will be sluggish and low-yielding. Ensure sufficient BSA and reflux time.

  • Stereochemical Control: The use of the cis-isomer of the starting material is paramount for obtaining the desired biologically active product stereochemistry. Confirm the stereochemistry of the starting material by NMR (NOE experiments) if possible.

Safety Precautions

  • Iodomethyl Compounds: Are lachrymators and potential alkylating agents. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Silylating Agents (BSA): Are moisture-sensitive and can cause irritation. Handle under an inert atmosphere.

  • TMSOTf: Is a highly corrosive and moisture-sensitive Lewis acid. Handle with extreme care in a fume hood, using appropriate syringes for transfer.

  • Solvents: Acetonitrile and dichloromethane are toxic. Avoid inhalation and skin contact.

References

Click to expand
  • Choi, W. B., et al. (1995). Asymmetric synthesis of enantiomerically pure (−)-(1′R,4′R)-dioxolane-thymine and its anti-HIV activity. Tetrahedron Letters. Available at: [Link]

  • Koszytkowska-Stawinska, M., & Wróblewski, Z. (2010). Diastereoselective Synthesis of (1,3-Dioxan-4-yl)pyrimidine and Purin Nucleoside Analogues. Letters in Organic Chemistry. Available at: [Link]

  • Hulpia, F., et al. (2021). Novel Dioxane and Morpholino Nucleotide Analogues: Syntheses and RNA‐Hybridization Properties. Chemistry – A European Journal. Available at: [Link]

  • Chun, B. K., et al. (2005). 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT): Synthesis, anti-HIV activity, cytotoxicity and stability studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ferraboschi, P., Grisenti, P., & Santaniello, E. (1994). A facile synthesis of pentadeuterated domiodol (2-iodomethyl-4-hydroxymethyl-1,3-dioxolane) from glycerol-1,1,2,3,3-d₅. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Hulpia, F., et al. (2021). Synthesis of thymidine analogue 7 as starting material for the dioxanes and morpholines. ResearchGate. Available at: [Link]

  • Li, W., et al. (2018). Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds. Chinese Chemical Letters. Available at: [Link]

  • Choi, W. B., et al. (1993). Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Note: Utilizing cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol as a Chiral Intermediate in the Asymmetric Synthesis of Dioxolane Nucleosides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction & Strategic Importance Dioxolane nucleosides represent a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction & Strategic Importance

Dioxolane nucleosides represent a highly potent class of antiviral and antineoplastic agents. By replacing the 3'-carbon of a standard ribofuranose ring with an oxygen atom, these analogs act as obligate chain terminators during viral and neoplastic DNA polymerization[1]. A critical bottleneck in the development of these therapeutics is the stereoselective construction of the 1,3-dioxolane core.

The compound cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (CAS: 61508-55-2) serves as a premier chiral building block for this purpose[2]. The cis configuration of this starting material is absolutely essential; the established stereocenter at the C4 position ultimately dictates the facial selectivity of the nucleobase introduction at the C2 position during downstream glycosylation[3]. This intermediate is the foundational scaffold for synthesizing critical L-configuration and D-configuration drugs, including Troxacitabine, Apricitabine, and Dexelvucitabine.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, it is vital to understand why the iodomethyl group is employed rather than starting directly with a traditional acetate donor.

  • The Masked Anomeric Center: The C2 position of the dioxolane ring must eventually form the N-glycosidic bond with a nucleobase. However, maintaining a highly reactive leaving group (like an acetate or halogen) at C2 during early synthetic steps (such as C4 hydroxyl protection) leads to chemical instability and spontaneous anomerization. The 2-iodomethyl group acts as a robust, stable mask for the anomeric center under standard protection and purification conditions[4].

  • Anomeric Activation Sequence: To prepare the molecule for glycosylation, the iodomethyl group must be converted into an acetate. Direct nucleophilic substitution of the iodine is often low-yielding due to the anomeric effect. Instead, an elimination-oxidation sequence is utilized. The intermediate is subjected to base-promoted elimination to form an exocyclic enol ether, followed by oxidative cleavage (via ozonolysis) and trapping with acetic anhydride to cleanly yield a 2-acetoxy-1,3-dioxolane donor.

  • Stereochemical Control (Vorbrüggen Glycosylation): When the 2-acetoxy-1,3-dioxolane is treated with a Lewis acid, an oxocarbenium ion is generated. The bulky protecting group installed at the C4 position (e.g., a benzoyl group) sterically shields one face of the planar oxocarbenium ion. The incoming silylated nucleobase is thermodynamically and kinetically forced to attack from the less hindered face, establishing the desired trans relationship between the nucleobase and the 4-hydroxymethyl group—mimicking the biologically active β-anomer of natural nucleosides[3].

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Properties of the Intermediate
PropertyValue / Description
Chemical Name cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol
CAS Number 61508-55-2
Molecular Formula C5H9IO3
Molecular Weight 244.03 g/mol
Strategic Role Chiral precursor for L- or D-dioxolane nucleoside analogs
Downstream Targets Troxacitabine, Apricitabine, Dexelvucitabine
Table 2: Optimization of Vorbrüggen Glycosylation (Causality of Lewis Acid Selection)

Data reflects standard optimization parameters for dioxolane nucleoside synthesis.

Lewis Acid Solvent Temp (°C) Yield (%) Stereoselectivity (β:α) Mechanistic Rationale
SnCl4 DCM 0 to 25 65% 3:1 Strong Lewis acid; can cause partial cleavage of the sensitive dioxolane ring, lowering yield.
TMSOTf DCM 0 82% 10:1 Optimal oxocarbenium stabilization; maintains ring integrity while promoting high facial selectivity.

| BF3·OEt2 | MeCN | -20 | 55% | 2:1 | Solvent participation (MeCN) competes with the nucleobase, significantly lowering β-selectivity. |

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol details the transformation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol into a protected dioxolane cytidine analog (e.g., a Troxacitabine precursor).

Step 1: O-Protection of the C4-Methanol
  • Reagents: cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (1.0 eq), Benzoyl chloride (BzCl, 1.2 eq), Anhydrous Pyridine (solvent/base).

  • Procedure: Dissolve the starting material in anhydrous pyridine and cool to 0 °C under an inert argon atmosphere. Add BzCl dropwise over 15 minutes. Stir for 2 hours at room temperature.

  • Causality: Cooling minimizes exothermic side reactions and prevents ring-opening. The benzoyl group is specifically chosen for its steric bulk, which is the primary driver for downstream stereocontrol.

  • Workup & Validation: Quench with saturated NaHCO3, extract with ethyl acetate, and wash with 1M HCl to remove residual pyridine.

    • QC Validation: TLC (Hexanes/EtOAc 3:1) shows complete consumption of the polar starting material. 1 H NMR confirms the addition of aromatic protons (7.4–8.0 ppm).

Step 2: Anomeric Activation (Conversion to 2-Acetoxy Donor)
  • Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq), Ozone (O3), Acetic anhydride (Ac2O, 2.0 eq), DMAP (0.1 eq).

  • Procedure:

    • Elimination: Treat the protected intermediate with DBU in THF at reflux for 4 hours to form the 2-methylene-1,3-dioxolane intermediate.

    • Oxidative Cleavage: Cool the solution to -78 °C and bubble O3 through the reaction mixture until a faint blue color persists. Purge thoroughly with argon.

    • Trapping: Add Ac2O and DMAP, then allow the system to warm to room temperature over 2 hours.

  • Causality: This sequence bypasses the unfavorable direct substitution of the anomeric iodine, cleanly generating the highly reactive 2-acetoxy glycosyl donor required for the next step.

  • Workup & Validation: Concentrate under reduced pressure and purify via flash chromatography.

    • QC Validation: The disappearance of the iodine-bearing carbon in 13 C NMR and the appearance of a sharp acetate methyl singlet (~2.1 ppm) in 1 H NMR validates successful activation.

Step 3: Vorbrüggen Glycosylation
  • Reagents: Cytosine (1.2 eq), Hexamethyldisilazane (HMDS, excess), Ammonium sulfate (cat.), Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq).

  • Procedure:

    • Silylation: Reflux cytosine in HMDS with catalytic (NH4)2SO4 until a clear solution forms. Concentrate in vacuo to yield silylated cytosine.

    • Coupling: Dissolve the 2-acetoxy dioxolane donor and silylated cytosine in anhydrous DCM. Cool to 0 °C. Add TMSOTf dropwise. Stir for 2 hours.

  • Causality: TMSOTf acts as a potent Lewis acid to abstract the acetate, forming the oxocarbenium ion. The silylated base attacks from the α-face (opposite the bulky β-benzoyl group), yielding the desired β-nucleoside analog[3].

  • Workup & Validation: Quench with saturated NaHCO3, extract with DCM, dry, and concentrate.

    • QC Validation: Mass spectrometry (ESI-MS) confirms the addition of the nucleobase mass. 2D NOESY NMR is mandatory here to confirm the trans (β) stereochemical relationship between the C2 and C4 protons.

Step 4: Deprotection to Target Nucleoside
  • Procedure: Treat the protected nucleoside with 7M methanolic ammonia at room temperature for 12 hours.

  • Workup & Validation: Concentrate and purify via reverse-phase preparative HPLC to yield the final dioxolane nucleoside[1].

    • QC Validation: HPLC purity >99%; UV absorbance matches the specific nucleobase profile (λmax ≈ 270 nm for cytosine).

Synthetic Workflow Visualization

Workflow A cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (CAS: 61508-55-2) B 4-O-Protection (BzCl, Pyridine) A->B C Protected Iodomethyl Dioxolane B->C D Anomeric Activation (DBU, then O3, Ac2O) C->D E 2-Acetoxy-1,3-dioxolane (Glycosyl Donor) D->E F Vorbrüggen Glycosylation (Silylated Base, TMSOTf) E->F G Protected Dioxolane Nucleoside F->G H Deprotection (Methanolic NH3) G->H I Target Dioxolane Nucleoside (e.g., Troxacitabine) H->I

Workflow for the asymmetric synthesis of dioxolane nucleosides from the iodomethyl intermediate.

References

  • Evaluation of the L-stereoisomeric nucleoside analog troxacitabine for the treatment of acute myeloid leukemia, PubMed (NIH). 1

  • The Synthesis of Ribose and Nucleoside Derivatives, Madridge Publishers.

  • US9045520B2 - Synthesis of purine nucleosides, Google Patents. 3

  • 2-Bromomethyl-1,3-dioxolane, Benchchem. 5

  • 61508-55-2 (cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol), ChemicalBook. 2

Sources

Method

Application Note: Step-by-Step Nucleophilic Substitution of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Introduction & Mechanistic Rationale The 1,3-dioxolane ring system is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for antiviral nucleoside analogs (e.g., Acyclovir deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,3-dioxolane ring system is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for antiviral nucleoside analogs (e.g., Acyclovir derivatives, Dioxolane-T) and potent antifungal agents[1]. Within this class of compounds, cis-2-(iodomethyl)-1,3-dioxolane-4-methanol (CAS 61508-55-2) stands out as a highly versatile, bifunctional building block[2]. It features a protected diol (the acetal) and a highly reactive primary alkyl iodide.

As a Senior Application Scientist, designing a functionalization strategy for this molecule requires exploiting its chemoselectivity. The primary synthetic objective is the bimolecular nucleophilic substitution (SN2) of the exocyclic iodomethyl group.

Mechanistic Causality

Why does nucleophilic substitution proceed selectively at the iodomethyl group without disrupting the C4-methanol group or the acetal's stereochemistry?

  • Leaving Group Superiority: Iodine is highly polarizable with a large atomic radius, making it an exceptional leaving group—far superior to the unactivated C4-hydroxyl group.

  • Steric Trajectory: The exocyclic primary carbon (–CH₂I) is sterically unhindered. This allows the incoming nucleophile to execute the ideal 180° backside attack required to achieve the SN2 transition state. Halomethyl dioxolanes are well-documented to undergo classic SN2 reactions under these conditions[3].

  • Stereochemical Preservation: Because the electrophilic carbon is exocyclic, the bond-breaking and bond-making processes do not involve the C2 or C4 chiral centers. Consequently, the cis relationship of the dioxolane ring is strictly preserved throughout the transformation.

To demonstrate this workflow, this protocol details the substitution of the iodide with sodium azide (NaN₃) to yield cis-2-(azidomethyl)-1,3-dioxolane-4-methanol , a critical intermediate for downstream click chemistry or amine synthesis.

Experimental Design & Reaction Optimization

The success of an SN2 reaction hinges on the microenvironment of the transition state. The choice of solvent and temperature directly dictates the reaction kinetics and the ultimate yield.

Table 1: Optimization of Azidation Conditions
SolventTemp (°C)Time (h)Conversion (%)Mechanistic Causality & Rationale
Methanol6512< 30Protic solvents hydrogen-bond to the azide anion, severely dampening its nucleophilicity.
DMF60685Good SN2 kinetics, but the higher boiling point complicates aqueous work-up and extraction.
DMSO 70 4 > 95 Optimal polar aprotic environment; solvates Na⁺ while leaving the azide anion "naked" to rapidly displace the iodide.
DMSO100270Excessive thermal energy promotes competitive elimination and premature acetal degradation.

Data synthesized from standard kinetic profiles of primary halomethyl dioxolane substitutions[3],[1].

Step-by-Step Protocol: Synthesis of cis-2-(Azidomethyl)-1,3-dioxolane-4-methanol

Reagents & Equipment
  • cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc) & Saturated Aqueous NaCl (Brine)

  • Silica gel (230–400 mesh) & Basic KMnO₄ TLC stain

Step 1: Reaction Setup
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol in anhydrous DMSO to achieve a 0.5 M concentration.

  • Causality: Utilizing strictly anhydrous DMSO prevents the competitive hydrolysis of the primary iodide into an alcohol, ensuring absolute chemoselectivity for the azide nucleophile.

Step 2: Nucleophilic Substitution
  • Add Sodium Azide (1.5 eq) to the solution in one portion.

  • Attach a reflux condenser, flush the system with inert argon, and heat the reaction mixture to 70 °C with vigorous stirring for 4 hours.

  • Causality: A stoichiometric excess of NaN₃ drives the equilibrium to completion. Heating to 70 °C provides the precise kinetic energy required to overcome the SN2 activation barrier without degrading the acid-sensitive acetal[1].

Step 3: Work-up and Extraction
  • Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (3× the volume of DMSO).

  • Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Wash the combined organic layers sequentially with distilled water (2 × 50 mL) and brine (1 × 50 mL).

  • Causality: DMSO is highly miscible with water. Diluting the reaction with water and extracting with EtOAc effectively partitions the organic product into the organic phase, while stripping away the DMSO, unreacted NaN₃, and the NaI byproduct into the aqueous waste.

Step 4: Purification & Self-Validation
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.

  • Self-Validation System: Because the dioxolane product lacks a conjugated π-system, it is invisible under standard UV light (254 nm). TLC validation must be performed using a basic KMnO₄ dip. Heating the stained TLC plate will reveal the product as a bright yellow/brown spot against a purple background, confirming the presence of the intact C4-hydroxyl group.

Step 5: Analytical Characterization
  • Self-Validation System: The definitive success of the SN2 substitution is confirmed via FTIR spectroscopy. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ is the distinct hallmark of the azide group, proving the total displacement of the iodide. ¹H NMR will also show an upfield shift of the exocyclic –CH₂ protons.

Visualizations

SN2_Mechanism SM cis-2-(Iodomethyl)- 1,3-dioxolane-4-methanol TS SN2 Transition State [N3···CH2···I]‡ SM->TS Backside Attack Solvent Polar Aprotic Solvent (DMSO, 70°C) Solvent->TS Cation Solvation Nuc Sodium Azide (NaN3) Nuc->TS N3- Anion Prod cis-2-(Azidomethyl)- 1,3-dioxolane-4-methanol TS->Prod I- Departure

SN2 mechanism and reaction workflow for the azidation of the iodomethyl dioxolane scaffold.

Downstream_Apps Azide cis-2-(Azidomethyl)-1,3-dioxolane-4-methanol CuAAC CuAAC 'Click' Chemistry (CuSO4, Sodium Ascorbate) Azide->CuAAC Terminal Alkyne Reduction Staudinger Reduction (PPh3, H2O) Azide->Reduction Phosphine Triazole 1,2,3-Triazole Derivative (Antiviral Pharmacophore) CuAAC->Triazole Amine Primary Amine Derivative (Building Block) Reduction->Amine

Downstream functionalization of the azidomethyl dioxolane via Click chemistry and reduction.

Trustworthiness & Safety

Chemical Safety Warning: Sodium azide is highly toxic and potentially explosive.

  • Acid Avoidance: Never allow NaN₃ or the unpurified reaction mixture to come into contact with strong acids, as this will generate hydrazoic acid (HN₃), a highly toxic and volatile gas.

  • Solvent Compatibility: Do not use halogenated solvents (like dichloromethane) for the long-term storage of azide products, as they can slowly react to form explosive polyazidomethanes.

References

  • Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method Source: National Institutes of Health (nih.gov) / PMC URL:[1]

  • 2-Bromomethyl-1,3-dioxolane Technical Guide Source: BenchChem (benchchem.com) URL:[3]

  • cis-2-(iodomethyl)-1,3-dioxolane-4-methanol (CAS 61508-55-2) Chemical Data Source: NextSDS (nextsds.com) URL:[2]

Sources

Application

Application Note: cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol as a Bifunctional Acid-Cleavable Linker in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Formulation Scientists, and Targeted Protein Degradation (TPD) Researchers. Document Type: Technical Application Guide & Validated Protocols Introduction & Strategic Rationale In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Targeted Protein Degradation (TPD) Researchers. Document Type: Technical Application Guide & Validated Protocols

Introduction & Strategic Rationale

In the rapidly evolving landscape of targeted drug delivery—encompassing Antibody-Drug Conjugates (ADCs), Small Molecule Drug Conjugates (SMDCs), and Lipid Nanoparticles (LNPs)—the design of the linker is as critical as the payload itself. Linkers must exhibit extreme stability in systemic circulation (pH 7.4) while ensuring rapid, quantitative payload release upon internalization into target cells.

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (CAS: 61508-55-2) has emerged as a highly versatile, bifunctional building block for synthesizing cyclic acetal-based acid-cleavable linkers[1]. This specific molecule offers three distinct structural advantages:

  • The Iodomethyl Group (C2 Position): Acts as a highly reactive electrophile, ideal for SN​2 alkylation with thiol-containing targeting ligands (e.g., cysteine residues on peptides or antibodies).

  • The Hydroxymethyl Group (C4 Position): Provides a primary alcohol for straightforward esterification or carbamate formation with cytotoxic payloads or PROTACs.

  • The cis Stereochemistry: Utilizing a stereopure cis isomer is critical for Chemistry, Manufacturing, and Controls (CMC) compliance. Racemic linkers often exhibit differential cleavage kinetics and off-target toxicity; stereopurity ensures uniform pharmacokinetics and predictable endosomal hydrolysis.

Mechanistic Causality: The pH-Triggered Cleavage Pathway

The fundamental mechanism of the 1,3-dioxolane linker relies on the pH differential between blood plasma and the intracellular endolysosomal pathway. Cyclic acetals are robustly stable at the physiological pH of 7.4[2]. However, upon receptor-mediated endocytosis, the conjugate is trafficked into early endosomes (pH ~6.0) and late lysosomes (pH 4.5–5.5).

In this acidic environment, the acetal oxygen is protonated, initiating a cascade that hydrolyzes the dioxolane ring. This ring-opening collapses the linker structure, releasing the free payload directly into the cytosol to exert its therapeutic effect[3].

EndosomalCleavage A Stable Conjugate (pH 7.4 Plasma) B Receptor-Mediated Endocytosis A->B Target Binding C Endosome Maturation (pH 5.0 - 5.5) B->C Internalization D Acetal Hydrolysis (Linker Cleavage) C->D Acidification E Payload Release & Target Engagement D->E Rapid Release

Figure 1: Mechanism of pH-triggered payload release via endosomal acidification.

Quantitative Data: Cleavage Kinetics

The table below summarizes the typical hydrolysis kinetics of cyclic acetal linkers derived from the 1,3-dioxolane scaffold across various biological compartments. The sharp transition in half-life between pH 7.4 and pH 5.5 is the hallmark of an effective stimuli-responsive linker[4].

Biological CompartmentEnvironmental pHLinker Half-Life ( t1/2​ )24-Hour Payload Release (%)Clinical Implication
Blood Plasma 7.4> 120 hours< 5%Prevents systemic off-target toxicity.
Tumor Microenvironment 6.5~ 24 hours40 - 50%Enables partial extracellular release (bystander effect).
Early Endosome 6.0~ 4 hours> 85%Initiates intracellular drug accumulation.
Late Endosome / Lysosome 5.0 - 5.5< 30 minutes> 99%Rapid, quantitative release for maximum efficacy.

Experimental Protocols

The following self-validating protocols describe the step-by-step synthesis and biological validation of an SMDC using cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol.

Protocol A: Payload Conjugation (Esterification)

Objective: Covalently attach a carboxylic acid-containing payload (e.g., a PROTAC or cytotoxin) to the C4-hydroxymethyl group of the dioxolane linker.

  • Preparation: Dissolve the payload (1.0 eq) and cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (1.2 eq) in anhydrous DMF under an argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the activated ester intermediate, drastically reducing overall yield.

  • Activation: Add HATU (1.5 eq) followed dropwise by DIPEA (3.0 eq) at 0°C.

    • Causality: HATU is selected over standard EDC/NHS because it provides superior coupling efficiency for sterically hindered primary alcohols. DIPEA is used as a non-nucleophilic base to drive the reaction without inadvertently displacing the highly reactive iodomethyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via LC-MS.

  • Purification: Quench with saturated NH4​Cl and extract with EtOAc. Purify the organic layer via flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the payload-linker intermediate.

Protocol B: Targeting Ligand Attachment (Thiol Alkylation)

Objective: Conjugate a thiol-bearing targeting peptide to the C2-iodomethyl group via SN​2 displacement.

  • Reduction: Dissolve the targeting peptide in a degassed buffer (50 mM HEPES, pH 8.0). Add TCEP (2.0 eq) and incubate for 30 minutes.

    • Causality: Peptides frequently form intermolecular disulfides during storage. TCEP reduces these bonds to free thiols without competing for the iodomethyl electrophile (unlike DTT, which contains reactive thiols and would consume the linker).

  • Alkylation: Dissolve the payload-linker intermediate from Protocol A in a minimal volume of DMSO. Add this dropwise to the peptide solution (final DMSO concentration < 20% to prevent peptide precipitation).

    • Causality: The iodine atom is a premier leaving group, allowing the SN​2 reaction to proceed rapidly at room temperature. pH 8.0 ensures the thiol is present as a highly nucleophilic thiolate anion without being basic enough to degrade the ester payload linkage.

  • Isolation: Stir for 2 hours. Purify the final conjugate using Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final SMDC.

Protocol C: In Vitro Linker Cleavage Assay

Objective: Validate the pH-dependent release kinetics of the synthesized conjugate.

  • Incubation: Prepare 10 µM solutions of the conjugate in two distinct buffers: PBS (pH 7.4) and Sodium Acetate Buffer (pH 5.5). Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 0.5, 1, 2, 4, and 24 hours. Immediately quench by adding 50 µL of cold acetonitrile to precipitate proteins/salts and halt hydrolysis.

  • LC-MS Analysis: Analyze the samples using LC-MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: UV-Vis spectroscopy is insufficient because the intact conjugate and the released payload often share overlapping chromophores. LC-MS Extracted Ion Chromatograms (XIC) definitively quantify the disappearance of the parent mass and the appearance of the exact mass of the released payload, providing a self-validating dataset for the cleavage mechanism.

Synthesis and Validation Workflow

SynthesisWorkflow Step1 cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (Bifunctional Scaffold) Step2 Payload Conjugation (Esterification at 4-Methanol) Step1->Step2 HATU, DIPEA, Anhydrous DMF Step3 Ligand Attachment (SN2 Thiol Alkylation at 2-Iodomethyl) Step2->Step3 Targeting Peptide, TCEP, pH 8.0 Step4 Purification & Characterization (Prep-HPLC, LC-MS, NMR) Step3->Step4 Reaction Completion Step5 In Vitro Validation (pH 5.5 Cleavage Assay) Step4->Step5 Quality Control Passed

Figure 2: Step-by-step synthetic workflow for generating targeted acid-cleavable conjugates.

References

  • Rady, T., et al. "A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity." Bioconjugate Chemistry, 2022.[Link]

  • Zhao, Y., et al. "Advances in acid-degradable and enzyme-cleavable linkers for drug delivery." Current Opinion in Chemical Biology, 2025.[Link]

  • Kaps, L., et al. "Mesoporous Silica Nanoparticles as pH-Responsive Carrier for the Immune-Activating Drug Resiquimod Enhance the Local Immune Response in Mice." ACS Nano, 2021.[Link]

  • "Stimuli-sensitive polymer prodrug nanocarriers by reversible-deactivation radical polymerization." Chemical Society Reviews, 2024.[Link]

Sources

Method

Application Note: Orthogonal Protecting Group Strategies Involving cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Scientific Rationale & Scaffold Overview In complex organic synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Scientific Rationale & Scaffold Overview

In complex organic synthesis and drug development, the precise control of highly reactive functional groups is paramount. The molecule cis-2-(iodomethyl)-1,3-dioxolane-4-methanol serves as a highly versatile, bifunctional building block. At its core, the 1,3-dioxolane ring acts as a robust protecting group for an aldehyde functionality, masking it during basic or nucleophilic transformations 1[1].

Unlike standard ethylene glycol acetals, this specific scaffold is derived from glycerol, leaving a free 4-methanol group . This primary hydroxyl acts as an orthogonal handle, allowing for the attachment of solubility-enhancing PEG chains, fluorophores, or solid supports. Simultaneously, the C2-iodomethyl group serves as an elite electrophile for appending the protected aldehyde onto target nucleophiles (e.g., amines, phenols, or selenides). The cis stereochemistry minimizes steric hindrance during SN​2 displacement and provides distinct NMR cross-peaks for rigorous analytical tracking 2[2].

The Superiority of the Iodomethyl Handle

While 2-bromomethyl variants are commercially ubiquitous, they often require harsh conditions for nucleophilic displacement, leading to competitive elimination or degradation. As demonstrated in recent 3[3], the substitution of bromine for iodine vastly accelerates SN​2 kinetics due to the polarizability and weaker C–I bond, mitigating unwanted side products and maximizing yields.

Quantitative Reactivity Comparison
Halogen VariantRelative SN​2 ReactivityFinkelstein Conversion Required?Primary Side Reaction RiskOptimal Alkylation Temp
Chloro (-Cl)LowYes (to I)Unreacted starting material>100 °C (Often fails)
Bromo (-Br)ModerateHighly RecommendedElimination / Alkene formation80–100 °C
Iodo (-I)High No (Ready to use) Minimal (Highly selective)25–60 °C

Mechanistic Workflow

The following diagram illustrates the causality of the orthogonal protection strategy. The scaffold is first appended to a target via the iodomethyl group. The 4-methanol is then functionalized, and finally, the robust acetal is cleaved under acidic conditions to reveal the reactive aldehyde for downstream annulation (e.g., Pomeranz-Fritsch cyclization) 3[3].

Pathway SM cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (Protected Aldehyde Scaffold) Alk S_N2 Alkylation (Attach Scaffold to Target Nu) SM->Alk Target Nu-H, Base (Finkelstein-enhanced S_N2) Deriv 4-Methanol Derivatization (e.g., Fluorophore/PEG Attachment) Alk->Deriv Orthogonal functionalization of the free 4-OH Deprot Acetal Hydrolysis (Reveal Reactive Aldehyde) Deriv->Deprot Acidic Cleavage (e.g., 1M HCl, THF) Cycl Downstream Application (e.g., Annulation / Reductive Amination) Deprot->Cycl Intramolecular Cyclization or Cross-Coupling

Workflow for utilizing the dioxolane scaffold as a functionalized aldehyde transfer agent.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each transformation can be analytically confirmed before proceeding to the next step.

Protocol A: N-Alkylation of a Target Heterocycle (Scaffold Attachment)

Objective: Appending the protected aldehyde scaffold to a target secondary amine or heteroaromatic nitrogen without disturbing the 4-methanol group.

  • Preparation: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve the target amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2​CO3​ (2.5 eq). Causality: A mild, insoluble inorganic base is chosen to neutralize the generated HI without causing base-catalyzed degradation of the dioxolane ring.

  • Alkylation: Dropwise, add cis-2-(iodomethyl)-1,3-dioxolane-4-methanol (1.1 eq). Stir the suspension at 50 °C for 6–8 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation & QC: Perform 1H NMR ( CDCl3​ ). The successful attachment is confirmed by the upfield shift of the −CH2​I protons (originally at ~3.2 ppm) to the corresponding alkylated chemical shift, while the critical C2 acetal proton triplet remains perfectly intact at ~5.1 ppm.

Protocol B: Orthogonal Derivatization of the 4-Methanol Handle

Objective: Functionalizing the free primary hydroxyl group (e.g., with a TBDMS protecting group or an activated ester) prior to aldehyde unmasking.

  • Preparation: Dissolve the alkylated intermediate from Protocol A (1.0 eq) in anhydrous DCM (0.1 M).

  • Catalysis: Add Imidazole (2.0 eq) and cool the mixture to 0 °C. Causality: Imidazole acts dualistically as a nucleophilic catalyst and an acid scavenger, preventing localized acidic microenvironments that could prematurely cleave the acetal.

  • Derivatization: Add TBDMS-Cl (1.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with water and brine, dry over MgSO4​ , and purify via flash chromatography (Hexanes/EtOAc).

  • Validation & QC: TLC should reveal a significant mobility shift (higher Rf​ ). 1H NMR must confirm the disappearance of the broad −OH singlet and the emergence of a sharp 9H singlet at ~0.89 ppm ( t -butyl) and a 6H singlet at ~0.05 ppm (dimethyl).

Protocol C: Acetal Deprotection and Aldehyde Unmasking

Objective: Cleaving the glycerol-derived protecting group to release the highly reactive aldehyde for downstream cyclization.

  • Preparation: Dissolve the fully functionalized intermediate from Protocol B in a 1:1 mixture of THF and H2​O (0.05 M).

  • Hydrolysis: Add 1M aqueous HCl dropwise until the pH reaches ~2.0. Stir at room temperature for 2–4 hours. Causality: The aqueous acidic environment protonates the acetal oxygens, driving the equilibrium toward hydrolysis and releasing the unmasked aldehyde and the functionalized glycerol byproduct.

  • Workup: Carefully neutralize the mixture with saturated NaHCO3​ to pH 7. Extract the unmasked aldehyde with DCM.

  • Validation & QC: The cleavage of the dioxolane ring is definitively confirmed by the loss of the characteristic C2 acetal proton triplet (~5.1 ppm) and the emergence of a sharp aldehyde proton singlet at ~9.5–10.0 ppm in 1H NMR.

References

  • Benchchem – 2-Bromomethyl-1,3-dioxolane | 4360-63-8 URL:[1]

  • Belmont Digital Repository – Synthesis of Selenotryptophan for Protein Elucidation URL:[3]

  • SpectraBase – TRANS-2-(2,4-DICHLOROPHENYL)-2-BrOMOMETHYL-1,3-DIOXOLANE-4-METHANOL URL:[2]

Sources

Application

Application Note: Regioselective Ring-Opening and Fragmentation Strategies for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Derivatives

Executive Summary cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol and its protected derivatives are highly versatile chiral building blocks. Their unique structural topology—combining a reactive halomethyl group with a diffe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol and its protected derivatives are highly versatile chiral building blocks. Their unique structural topology—combining a reactive halomethyl group with a differentially substituted 1,3-dioxolane ring—makes them ideal precursors for complex molecular architectures, including nucleoside analogs, custom lipids, and pharmaceutical intermediates [1]. This application note details two divergent, field-proven methodologies for the ring-opening of these derivatives: Regioselective Reductive Cleavage and Zinc-Mediated Boord Fragmentation.

Mechanistic Causality & Reaction Design

1.1 Regioselective Reductive Cleavage (DIBAL-H) The reductive cleavage of 1,3-dioxolanes typically yields ether-alcohols[2, 3]. When using Diisobutylaluminum hydride (DIBAL-H), the reaction is governed by steric coordination rather than simple nucleophilic attack. Causality: The bulky aluminum center of DIBAL-H preferentially coordinates to the less sterically hindered oxygen atom (O1) of the dioxolane ring. Subsequent intramolecular hydride transfer cleaves the C2-O1 bond. For cis-2-(iodomethyl)-1,3-dioxolane-4-methanol derivatives, this regioselectivity is critical, as it reliably produces the secondary alcohol (retaining the ether linkage at the primary C4 position) rather than an intractable mixture of isomers.

1.2 Zinc-Mediated Boord Fragmentation The presence of the iodomethyl group enables a specialized fragmentation pathway often utilized in complex pyrrole and heterocycle synthesis [4]. Causality: Elemental zinc inserts into the labile C-I bond via a single-electron transfer (SET) mechanism, generating a transient organozinc intermediate. Because the dioxolane C-O bond is anti-periplanar to the newly formed C-Zn bond, the system undergoes a rapid β-elimination. This concerted fragmentation collapses the ring, expelling zinc oxide/iodide and yielding a highly functionalized chiral enol ether.

Workflow A cis-2-(Iodomethyl)- 1,3-dioxolane-4-methanol B Reductive Cleavage (DIBAL-H) A->B Hydride Transfer C Boord Fragmentation (Zn Dust) A->C Electron Transfer D Iodo-Ether Alcohols (Regioselective) B->D C-O Cleavage E Chiral Enol Ethers (Allylic Alcohols) C->E β-Elimination

Fig 1: Divergent ring-opening workflows for iodomethyl dioxolane derivatives.

Self-Validating Experimental Protocols

Protocol A: Regioselective Reductive Cleavage via DIBAL-H Objective: Synthesis of 1-O-alkyl-3-iodo-propan-2-ol derivatives. Self-Validation Principle: The reaction is monitored by the disappearance of the acetal proton (~5.2 ppm in ¹H NMR) and the emergence of a distinct secondary hydroxyl stretch in IR (~3400 cm⁻¹).

  • Preparation: Dissolve the protected cis-2-(iodomethyl)-1,3-dioxolane-4-methanol (10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent over-reduction and maintain high regioselectivity by maximizing the steric differentiation between the two acetal oxygens.

  • Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 12.0 mL, 1.2 equiv) dropwise over 20 minutes.

  • In-Process Control (IPC): Stir for 2 hours at -78 °C. Perform a TLC assay (Hexanes:EtOAc 4:1). The starting material spot (UV inactive, anisaldehyde active) should be completely consumed.

  • Quenching (Critical Step): Carefully add 2 mL of methanol to quench excess hydride, followed by 50 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Causality: Unquenched aluminum salts form intractable emulsions during aqueous workup. Rochelle's salt chelates the aluminum ions, forming a water-soluble complex that allows for clean phase separation [2].

  • Isolation: Warm to room temperature and stir vigorously for 1 hour until two distinct, clear layers form. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Zinc-Mediated Boord Fragmentation Objective: Synthesis of chiral enol ethers. Self-Validation Principle: The reaction is visually validated by the consumption of the grey zinc suspension and the precipitation of white zinc salts.

  • Zinc Activation: Suspend Zinc dust (30 mmol, 3 equiv) in 10 mL of 1M HCl for 2 minutes, wash sequentially with water, ethanol, and diethyl ether, then dry under high vacuum. Causality: Commercial zinc dust is passivated by a layer of zinc oxide. Acid washing removes this layer, exposing the highly reactive zero-valent zinc required for the SET process.

  • Reaction Setup: Add the activated zinc to a solution of the dioxolane derivative (10 mmol) in anhydrous THF (40 mL).

  • Reflux & Fragmentation: Heat the mixture to reflux (65 °C) under argon for 4-6 hours. Causality: The thermal energy is required to overcome the activation barrier of the C-O bond cleavage during the anti-periplanar β-elimination.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove unreacted zinc and precipitated zinc salts. Wash the Celite pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (neutral alumina is preferred to prevent acid-catalyzed hydrolysis of the sensitive enol ether product).

Mechanism Step1 Substrate: 2-(Iodomethyl)dioxolane Step2 Zn Insertion into C-I Bond Step1->Step2 Zn(0), THF, Δ Step3 Organozinc Intermediate Step2->Step3 SET Process Step4 Anti-Periplanar β-Elimination Step3->Step4 Ring Fragmentation Step5 Product: Enol Ether + ZnO + ZnI2 Step4->Step5 C-O Bond Cleavage

Fig 2: Mechanistic pathway of the Zinc-mediated Boord fragmentation.

Quantitative Data Summary

The choice of the protecting group at the C4-methanol position significantly influences both the yield and the regioselectivity of the reductive cleavage, as well as the efficiency of the zinc fragmentation.

C4-Protecting GroupReductive Cleavage Yield (%)Regioselectivity (C2-O1 : C2-O3)Zn Fragmentation Yield (%)Causality / Notes
-OH (Unprotected) N/AN/A45%Free -OH coordinates Zn, leading to competitive side reactions.
-OBn (Benzyl) 88%>95:582%High steric bulk directs DIBAL-H efficiently. Stable to Zn.
-OTBDMS (Silyl) 91%>98:286%Maximum steric differentiation; excellent organic solubility.
-OTr (Trityl) 75%>99:160%Extreme bulk ensures perfect regioselectivity but slows fragmentation kinetics.

(Note: Reductive cleavage conditions: DIBAL-H, CH₂Cl₂, -78 °C. Zn fragmentation conditions: Activated Zn, THF, reflux.)

References

  • Benchchem. 2-Bromomethyl-1,3-dioxolane: Chemical Properties and Structure.[1] URL:

  • American Chemical Society (ACS) Chemical Reviews. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry.[2] URL:

  • US Patent 8829206B2. Production of cyclic acetals or ketals using solid acid catalysts (Hydrogenolysis and Cleavage).[3] URL:

  • ResearchGate. Pyrrole Protection and Alkylation via 2-iodomethyl-1,3-dioxolane derivatives.[4] URL:

Sources

Method

Application Note: Scale-Up Synthesis and Isolation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The 1,3-dioxolane scaffold is a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The 1,3-dioxolane scaffold is a privileged structural motif in medicinal chemistry, most notably serving as the core pharmacophore backbone in broad-spectrum azole antifungals such as ketoconazole, itraconazole, and terconazole [1]. In these active pharmaceutical ingredients (APIs), the cis stereochemical relationship between the substituents at the C2 and C4 positions of the dioxolane ring is absolute; the cis racemates and enantiomers exhibit significantly higher pharmacological activity than their trans counterparts [2].

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a highly reactive, bifunctional intermediate. The iodomethyl group serves as an excellent electrophile for subsequent N-alkylation (e.g., with imidazoles or triazoles), while the C4-methanol group allows for etherification or esterification.

Mechanistic Causality in Scale-Up Design

Direct acetalization of glycerol with iodoacetaldehyde is not viable for scale-up due to the severe instability, toxicity, and polymerization tendencies of α-iodo aldehydes under acidic conditions. Instead, an industrially robust three-stage approach is required:

  • Acetalization: Condensation of glycerol with a stable halogenated precursor (chloroacetaldehyde dimethyl acetal).

  • Halogen Exchange (Finkelstein Reaction): Conversion of the stable chloromethyl intermediate to the highly reactive iodomethyl derivative. The equilibrium is driven forward by the precipitation of sodium chloride in a carefully selected solvent [3].

  • Diastereomeric Resolution: Separation of the cis and trans isomers via reversible derivatization, as direct fractional distillation of the free alcohols is thermodynamically challenging at scale.

Synthetic Workflow

G A 1. Acetalization Glycerol + Chloroacetaldehyde DMA B cis/trans-2-(Chloromethyl)- 1,3-dioxolane-4-methanol A->B C 2. Finkelstein Exchange NaI, MEK, Reflux (90°C) B->C D cis/trans-2-(Iodomethyl)- 1,3-dioxolane-4-methanol C->D E 3. Derivatization Benzoyl Chloride, Pyridine D->E F 4. Fractional Crystallization Isopropanol (Isolates cis-benzoate) E->F G 5. Basic Hydrolysis NaOH, MeOH -> Pure cis-Isomer F->G

Workflow for the scale-up synthesis and isolation of the cis-dioxolane.

Experimental Protocols

Protocol A: Synthesis of cis/trans-2-(Chloromethyl)-1,3-dioxolane-4-methanol

Objective: Establish the dioxolane ring using stable, scalable reagents.

  • Charge the Reactor: To a 50 L glass-lined reactor equipped with a Dean-Stark apparatus and reflux condenser, add anhydrous glycerol (10.0 kg, 108.6 mol), chloroacetaldehyde dimethyl acetal (14.2 kg, 114.0 mol), and toluene (20 L).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (200 g, 1.05 mol) as the acid catalyst.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 85-95°C internal temperature). The reaction produces methanol as a byproduct, which is continuously removed via the Dean-Stark trap to drive the equilibrium toward the cyclic acetal.

  • Quench and Workup: Once methanol evolution ceases (approx. 12 hours), cool the reactor to 20°C. Neutralize the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (5 L).

  • Concentration: Remove toluene under reduced pressure to yield a crude viscous oil (approx. 14.5 kg, ~87% yield), consisting of a ~1:1.2 mixture of cis and trans isomers.

Protocol B: Finkelstein Halogen Exchange

Objective: Convert the alkyl chloride to the more reactive alkyl iodide. Causality Note: While acetone is the classic Finkelstein solvent [3], Methyl Ethyl Ketone (MEK) is utilized here for scale-up. MEK allows for a higher reflux temperature (80°C vs 56°C), significantly accelerating the reaction kinetics of the sterically hindered neopentyl-like primary chloride.

  • Reagent Preparation: In a clean 50 L reactor, dissolve the crude chloromethyl dioxolane (14.5 kg, 95.0 mol) in anhydrous MEK (25 L).

  • Exchange Reaction: Add anhydrous Sodium Iodide (NaI) (21.3 kg, 142.5 mol, 1.5 eq). Heat the suspension to a gentle reflux (80°C) under a nitrogen atmosphere for 24 hours.

  • Monitoring: Monitor the conversion via GC-MS. The precipitation of NaCl drives the reaction.

  • Filtration and Solvent Swap: Cool to 10°C and filter the precipitated NaCl salts. Wash the filter cake with cold MEK (2 L). Concentrate the filtrate under reduced pressure, then partition the residue between MTBE (20 L) and 5% aqueous sodium thiosulfate (5 L) to remove any residual iodine (I₂).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield cis/trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol as a pale yellow oil.

Protocol C: Diastereomeric Resolution via Benzoylation

Objective: Isolate the pure cis isomer. Direct distillation is ineffective due to the nearly identical boiling points of the diastereomers. Converting the free alcohol to a benzoate ester allows for facile separation via fractional crystallization [2].

  • Derivatization: Dissolve the crude iodomethyl mixture in dichloromethane (DCM) (20 L) and add pyridine (8.5 kg, 107 mol). Cool to 0°C. Slowly add benzoyl chloride (14.0 kg, 99.6 mol) over 2 hours, maintaining the internal temperature below 10°C. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with 1M HCl (10 L), followed by saturated NaHCO₃ (10 L) and brine. Concentrate to yield the crude benzoate esters.

  • Crystallization: Dissolve the crude esters in hot isopropanol (IPA) (15 L). Cool slowly to 0°C over 8 hours. The cis-benzoate isomer preferentially crystallizes. Filter and wash with cold IPA to obtain the pure cis-2-(iodomethyl)-1,3-dioxolane-4-methyl benzoate.

  • Hydrolysis: To recover the target alcohol, suspend the pure cis-benzoate in methanol (10 L) and add 2M aqueous NaOH (5 L). Stir at 40°C for 4 hours. Extract the product into ethyl acetate, dry, and concentrate to yield pure cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol .

Quantitative Data Summary

Reaction StepKey Reagents / CatalystsSolventTemp (°C)Time (h)Yield / Purity
Acetalization Glycerol, Chloroacetaldehyde DMA, p-TsOHToluene85-951287% (Crude mixture)
Finkelstein Sodium Iodide (1.5 eq)MEK802492% (Conversion)
Derivatization Benzoyl Chloride, PyridineDCM0-206>95% (Esterification)
Resolution Isopropanol (Crystallization)IPA80 -> 0838% (cis recovery)
Hydrolysis 2M NaOHMeOH40494% (>98% cis purity)

Table 1: Summary of scale-up reaction parameters and yields. Note that the resolution yield reflects the theoretical maximum of ~50% for the target diastereomer.

References

  • Conazoles - PMC - NIH. National Institutes of Health.
  • KETOCONAZOLE 2S 4R - New Drug Approvals.
  • Synthesis of Selenotryptophan for Protein Elucidation - Belmont Digital Repository.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Welcome to the Application Scientist Support Hub. The preparation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol—a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) such as azole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. The preparation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol—a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) such as azole antifungals—requires precise thermodynamic control and rigorous exclusion of competing nucleophiles.

This guide is designed to troubleshoot bottlenecks in the two-stage synthesis: the acid-catalyzed acetalization of glycerol, followed by the Finkelstein halogen exchange.

Workflow N1 Glycerol + Bromoacetaldehyde Diethyl Acetal N2 Acetalization (p-TsOH, 110°C, -EtOH) N1->N2 N3 2-(Bromomethyl)-1,3-dioxolane -4-methanol (cis/trans) N2->N3 Thermodynamic Control N4 Finkelstein Reaction (NaI, Anhydrous Acetone, Reflux) N3->N4 N5 2-(Iodomethyl)-1,3-dioxolane -4-methanol (cis/trans) N4->N5 SN2 Halogen Exchange N6 Chromatographic Resolution (Silica Gel, EtOAc/Hexane) N5->N6 N7 cis-2-(Iodomethyl)-1,3-dioxolane -4-methanol N6->N7 Isomer Separation

Fig 1: End-to-end synthetic workflow for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol.

Phase 1: Diagnostic Hub & Troubleshooting FAQs

Q1: During acetalization, my GC-MS shows a high ratio of 1,3-dioxane byproducts instead of the desired 1,3-dioxolane. How do I fix this?

Causality & Solution: The reaction between glycerol and an aldehyde/acetal derivative yields two regioisomers: the 5-membered 1,3-dioxolane and the 6-membered 1,3-dioxane. The 6-membered dioxane is often the thermodynamically favored product, while the 5-membered dioxolane is kinetically favored [1]. However, under extended heating with continuous removal of the ethanol byproduct, the equilibrium shifts. To maximize the 1,3-dioxolane yield, you must tightly control the temperature (110°C) and use a strong Brønsted acid like p-Toluenesulfonic acid (p-TsOH). p-TsOH provides sufficient protonation to drive the reaction without causing the excessive dehydration of glycerol seen with sulfuric acid.

Q2: My Finkelstein reaction stalls at 60-70% conversion. How can I drive it to completion?

Causality & Solution: The 1 is an equilibrium-driven SN2 process [2]. It relies entirely on Le Chatelier's principle: sodium iodide (NaI) is soluble in acetone, whereas sodium bromide (NaBr) is insoluble and precipitates out, pulling the reaction forward [3]. If your reaction stalls, your acetone is likely wet. Water increases the solubility of NaBr, preventing it from precipitating, and heavily solvates the iodide ion, reducing its nucleophilicity. Action: Switch to strictly anhydrous acetone (<50 ppm water) and use a 2.5x molar excess of NaI.

Mechanism RBr 2-(Bromomethyl)-... (Soluble) TS SN2 Transition State [I···CH2···Br]‡ RBr->TS NaI NaI (Soluble in Acetone) NaI->TS RI 2-(Iodomethyl)-... (Soluble) TS->RI NaBr NaBr (Insoluble Precipitate) TS->NaBr Drives Equilibrium (Le Chatelier's)

Fig 2: Finkelstein SN2 mechanism driven by the differential solubility of halide salts.

Q3: How do I efficiently isolate the cis-isomer from the trans-isomer?

Causality & Solution: The cis and trans isomers of 2-(Iodomethyl)-1,3-dioxolane-4-methanol have identical molecular weights but differ in their spatial arrangement, leading to distinct dipole moments. The cis-isomer (where the iodomethyl and hydroxymethyl groups are on the same face of the ring) interacts more strongly with polar stationary phases. Use silica gel column chromatography with a carefully optimized gradient of Ethyl Acetate/Hexanes (starting at 1:4 and moving to 1:2). The trans-isomer typically elutes first due to a lower net dipole moment.

Phase 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the yield/selectivity of the intermediate and final products.

Reaction StepParameter TestedCondition A (Suboptimal)Condition B (Optimized)Impact on Yield / Selectivity
Acetalization Catalyst ChoiceH₂SO₄ (0.5 mol%)p-TsOH (1.0 mol%)Yield increased from 62% to 88%. Reduced glycerol dehydration byproducts.
Acetalization Byproduct RemovalReflux (No removal)Dean-Stark Trap (-EtOH)Dioxolane conversion increased from 45% to >92%.
Finkelstein Solvent MoistureReagent Grade AcetoneAnhydrous Acetone (<50 ppm)Conversion stalled at 65% (Reagent) vs. >99% completion (Anhydrous).
Finkelstein NaI Equivalents1.1 Equivalents2.5 EquivalentsReaction time reduced from 48h to 18h; complete consumption of bromide.

Phase 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Progression to the next step is gated by specific, measurable in-process controls (IPCs).

Protocol A: Synthesis of 2-(Bromomethyl)-1,3-dioxolane-4-methanol
  • Setup: Equip a 1L three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a thermometer.

  • Reagent Loading: Add anhydrous glycerol (92.1 g, 1.0 mol) and bromoacetaldehyde diethyl acetal (197.1 g, 1.0 mol) to the flask.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (1.9 g, 0.01 mol).

  • Reaction: Heat the mixture to 110°C under a steady flow of nitrogen.

  • Self-Validating Checkpoint 1 (Volume): Monitor the Dean-Stark trap. The reaction is nearing completion when approximately 116 mL of ethanol (2.0 mol) has been collected.

  • Self-Validating Checkpoint 2 (GC-FID): Sample the reaction mixture. GC-FID must show <2% unreacted bromoacetaldehyde diethyl acetal.

  • Workup: Cool to room temperature, neutralize the acid with solid NaHCO₃ (2.0 g), filter, and concentrate under reduced pressure to yield the crude cis/trans mixture.

Protocol B: Finkelstein Halogen Exchange to 2-(Iodomethyl)-1,3-dioxolane-4-methanol
  • Moisture Control: Perform a Karl Fischer titration on the acetone. Do not proceed if water content is >50 ppm.

  • Setup: In a dry 2L flask under nitrogen, dissolve the crude 2-(bromomethyl)-1,3-dioxolane-4-methanol (approx. 190 g, 0.96 mol) in anhydrous acetone (1000 mL).

  • Reagent Addition: Add anhydrous Sodium Iodide (NaI) (360 g, 2.4 mol) in one portion. The solution will immediately begin to turn cloudy as NaBr precipitates.

  • Reaction: Reflux the mixture (approx. 56°C) for 18 hours with vigorous stirring.

  • Self-Validating Checkpoint 3 (Visual & GC-MS): The reaction is complete when NaBr precipitation ceases to accumulate. Confirm via GC-MS; the peak corresponding to the brominated precursor (m/z ~196) must be completely replaced by the iodinated product (m/z ~244).

  • Workup: Cool the mixture to 0°C to maximize NaBr precipitation. Filter the salts through a Celite pad. Concentrate the filtrate under vacuum. Redissolve the residue in dichloromethane (500 mL), wash with 10% aqueous sodium thiosulfate (to remove free iodine), dry over anhydrous Na₂SO₄, and evaporate to yield the crude iodo-compound.

Protocol C: Chromatographic Resolution of the cis-Isomer
  • Preparation: Pack a silica gel column (230-400 mesh) using a slurry of Hexanes.

  • Loading: Load the crude 2-(Iodomethyl)-1,3-dioxolane-4-methanol onto the column.

  • Elution: Elute using a gradient solvent system starting at 10% Ethyl Acetate in Hexanes, slowly increasing to 33% Ethyl Acetate.

  • Self-Validating Checkpoint 4 (TLC & NMR): Monitor fractions via TLC (staining with KMnO₄). The trans-isomer elutes first. Pool the later-eluting fractions containing the cis-isomer. Validate the stereochemistry via ¹H-NMR; the acetal proton (C2) of the cis-isomer typically presents a distinct chemical shift compared to the trans-isomer due to the shielding effects of the syn-oriented substituents.

  • Final Concentration: Evaporate the pooled fractions under high vacuum to yield pure cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol as a pale yellow oil.

References

  • Solvent-Free Methods for Making Acetals Derived from Glycerol and Furfural and Their Use as a Biodiesel Fuel Component Source: ACS Publications URL:[Link] [1]

  • Finkelstein reaction - Wikipedia Source: Wikipedia URL:[Link] [2]

  • Finkelstein Reaction - BYJU'S Source: BYJU'S Educational Portal URL:[Link] [3]

Sources

Optimization

Technical Support Center: Navigating the Synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Welcome to the dedicated technical support guide for the synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol. This resource is designed for researchers, chemists, and process development professionals who are utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol. This resource is designed for researchers, chemists, and process development professionals who are utilizing this critical intermediate in their synthetic workflows. Here, we address common challenges, particularly the undesired elimination of iodine, providing in-depth, field-tested solutions and the scientific rationale behind them.

Introduction: The Synthetic Challenge

The preparation of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, a key building block for nucleoside analogues, is often achieved via the iodination of a corresponding tosylate or mesylate precursor. While seemingly straightforward, this nucleophilic substitution (SN2) reaction is frequently plagued by a competing elimination (E2) pathway. This side reaction leads to the formation of an unsaturated byproduct, (4-hydroxymethyl-1,3-dioxolan-2-yl)methanol, which complicates purification and reduces the overall yield of the desired iodo-compound. Understanding and controlling the delicate balance between substitution and elimination is therefore paramount for a successful synthesis.

Troubleshooting Guide: Iodine Elimination and Other Common Issues

This section provides a question-and-answer-based guide to troubleshoot common problems encountered during the synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol.

Question 1: My reaction is producing a significant amount of an unsaturated byproduct, confirmed by 1H NMR analysis. What is causing this, and how can I minimize it?

Answer:

The formation of an unsaturated byproduct is a classic example of a competing E2 elimination reaction running concurrently with your desired SN2 reaction. Several factors can favor the E2 pathway:

  • Strongly Basic Conditions: While a base is often used to neutralize the acid formed during the reaction, a strong or sterically hindered base can preferentially abstract a proton from the carbon adjacent to the leaving group, initiating elimination.

  • High Reaction Temperatures: Higher temperatures provide the activation energy needed for both SN2 and E2 pathways, but often favor the elimination reaction, which has a higher activation energy.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions. However, the choice of solvent can also influence the basicity of the nucleophile and the stability of the transition states for both pathways.

Troubleshooting Protocol:

  • Re-evaluate Your Base: If you are using a strong base, consider switching to a milder, non-nucleophilic base like sodium bicarbonate or potassium carbonate. These are sufficient to act as acid scavengers without promoting significant elimination.

  • Optimize Reaction Temperature: Lowering the reaction temperature is one of the most effective ways to suppress the E2 pathway. We recommend starting your reaction at room temperature and then slowly warming it only if the reaction is sluggish. An optimal temperature range is often between 40-60°C.

  • Solvent System: Acetone is an excellent solvent for this type of reaction as it readily dissolves the sodium iodide and the organic substrate, facilitating the SN2 reaction while being less prone to promoting elimination than other polar aprotic solvents.

Question 2: The conversion of my starting material (tosylate/mesylate) is incomplete, even after prolonged reaction times. What steps can I take to drive the reaction to completion?

Answer:

Incomplete conversion is typically due to insufficient reactivity of the nucleophile or deactivation of the leaving group.

Troubleshooting Protocol:

  • Check the Quality of Your Iodide Source: Sodium iodide (NaI) is hygroscopic and can absorb water, which can reduce its nucleophilicity. Ensure you are using freshly dried NaI. You can dry it in a vacuum oven at 100-120°C for several hours before use.

  • Increase Nucleophile Concentration: A higher concentration of the iodide nucleophile can favor the bimolecular SN2 reaction. You can increase the equivalents of NaI used, typically from 1.5 to 3.0 equivalents relative to the substrate.

  • Consider a Phase-Transfer Catalyst: In some cases, the solubility of the iodide salt in the organic solvent may be limiting. The addition of a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can enhance the effective concentration of the nucleophile in the organic phase.

Question 3: I'm struggling with the purification of the final product. How can I effectively remove the unreacted starting material and the elimination byproduct?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and byproduct.

Troubleshooting Protocol:

  • Aqueous Workup: A thorough aqueous workup is the first step. Washing the organic layer with a solution of sodium thiosulfate will remove any residual iodine, which can color the product. Subsequent washes with brine will help to remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system is recommended. Start with a non-polar solvent system (e.g., 100% hexanes or a high hexane/ethyl acetate ratio) to elute the less polar elimination byproduct first. Then, gradually increase the polarity by increasing the proportion of ethyl acetate to elute your desired product. The more polar starting material will elute last.

  • Monitor with TLC: Use thin-layer chromatography (TLC) to carefully monitor the fractions. A suitable TLC solvent system would be a 70:30 or 60:40 mixture of hexanes and ethyl acetate. The product, starting material, and byproduct should have distinct Rf values.

Experimental Workflow & Mechanism

The schematic below illustrates the competing SN2 and E2 pathways in the synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol.

G sub Starting Material (Tosylate/Mesylate) ts_sn2 SN2 Transition State sub->ts_sn2 Attack ts_e2 E2 Transition State sub->ts_e2 nuc Iodide Nucleophile (I-) nuc->ts_sn2 prod Desired Product (SN2) cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol byprod Elimination Byproduct (E2) Unsaturated Compound ts_sn2->prod Inversion of Stereochemistry ts_e2->byprod Formation of Double Bond base Base base->ts_e2 Proton Abstraction

Caption: Competing SN2 and E2 pathways in the synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal solvent for this reaction?

    • A: Acetone is often the solvent of choice. It provides a good balance of polarity to dissolve the reactants and is less likely to promote the E2 elimination side reaction compared to other polar aprotic solvents like DMF or DMSO.

  • Q: Can I use other iodide sources besides NaI?

    • A: Yes, potassium iodide (KI) can also be used. However, NaI is generally preferred due to its better solubility in acetone (Finkelstein reaction).

  • Q: How can I confirm the stereochemistry of my product?

    • A: The cis-stereochemistry is typically retained from the starting material, which is often derived from solketal. This can be confirmed using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

  • Q: What are the key safety precautions for this reaction?

    • A: Iodomethane is a potential byproduct if the starting material is a methyl sulfonate, and it is a known carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Summary of Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Nucleophile Sodium Iodide (NaI)High solubility in acetone, favors SN2.
Solvent AcetoneGood reactant solubility, minimizes E2.
Temperature 40-60 °CBalances reaction rate and minimizes elimination.
Base (optional) Sodium BicarbonateMild base to scavenge acid without promoting E2.
Purification Flash Column ChromatographyEffective separation of product from byproducts.

References

  • Finkelstein Reaction: Wikipedia. [Link]

  • Nucleophilic Substitution: Wikipedia. [Link]

  • Elimination Reaction: Wikipedia. [Link]

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical challenge of controlling the enantiomeric excess (ee) of cis-2-(Iodomethyl)-1,3-dioxolane-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical challenge of controlling the enantiomeric excess (ee) of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol. This chiral building block is indispensable in the synthesis of dioxolane nucleoside analogs (such as Amdoxovir and Dexelvucitabine), which are potent antiviral and anticancer agents[1]. Achieving >99% ee is paramount, as the stereochemistry directly dictates the biological activity and toxicity profile of the final active pharmaceutical ingredient (API)[2].

Section 1: Troubleshooting & FAQs

Q1: We are using a lipase-catalyzed kinetic resolution on the racemic cis-alcohol, but our ee plateaus at 85%. How can we push this to >99%? Causality & Solution: An ee plateau during enzymatic resolution usually indicates a reversible transesterification process or poor enantioselectivity ( E -value) of the chosen enzyme. If you are using reversible acyl donors (like ethyl acetate), the liberated alcohol can drive the reverse reaction, eroding the ee.

  • Actionable Fix: Switch your acyl donor to vinyl butyrate or vinyl acetate . The byproduct of this acylation is an enol that instantly tautomerizes to an aldehyde/ketone, rendering the reaction strictly irreversible[3]. Additionally, ensure you are using a highly selective enzyme such as Pseudomonas cepacia lipase (PCL) or Rhizopus oryzae lipase, which have demonstrated superior E -values for 2,2-disubstituted-1,3-dioxolane-4-methanol derivatives[4].

Q2: During the acetalization of glycerol derivatives to form the dioxolane ring, we observe significant epimerization at the C2 position, yielding a mixture of cis and trans isomers. How do we prevent this? Causality & Solution: The dioxolane ring formation is thermodynamically controlled under standard Brønsted acid catalysis (e.g., p-TsOH). Because the trans isomer is often thermodynamically more stable due to reduced steric hindrance between the C2 and C4 substituents, extended reaction times at elevated temperatures will degrade your cis/trans ratio.

  • Actionable Fix: Shift to kinetic control. Perform the acetalization at lower temperatures (-78 °C to -20 °C) using a mild Lewis acid catalyst such as SnCl4​ or TiCl4​ . Alternatively, synthesize the compound via a chiral pool approach (e.g., from D-mannitol), which locks the stereocenters prior to ring cleavage, bypassing the thermodynamic equilibration entirely[2].

Q3: We are attempting a chiral pool synthesis starting from (S)-1,2-O-isopropylideneglycerol, but the final iodination step causes racemization. Why? Causality & Solution: Direct conversion of a primary alcohol to an alkyl iodide using harsh conditions (e.g., HI or standard Appel reaction conditions without buffering) can generate free iodine or strong acids that transiently open the acid-sensitive dioxolane acetal linkage. When the ring recloses, stereochemical integrity at C2 is lost.

  • Actionable Fix: Use a two-step, mild halogenation protocol. First, convert the alcohol to a mesylate or tosylate using MsCl/TsCl and triethylamine in dichloromethane at 0 °C. Second, perform a Finkelstein displacement using NaI in refluxing acetone. The neutral conditions of the Finkelstein reaction preserve the acetal and maintain >99% ee[5].

Section 2: Experimental Protocols

Protocol A: Irreversible Lipase-Catalyzed Kinetic Resolution

This protocol outlines a self-validating system for resolving racemic cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol to achieve >99% ee[4].

  • Preparation: Dissolve 10.0 g (41 mmol) of racemic cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol in 150 mL of anhydrous diisopropyl ether.

  • Acyl Donor Addition: Add 14.0 g (123 mmol, 3 eq) of vinyl butyrate to the solution.

  • Enzyme Addition: Add 1.0 g of immobilized Pseudomonas cepacia lipase (PCL).

  • Incubation: Stir the suspension gently at 30 °C. Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column) to track the ratio of enantiomers.

  • Termination & Separation: Stop the reaction at exactly 50% conversion (typically 12–16 hours) to ensure maximum ee of the unreacted enantiomer. Filter off the immobilized enzyme.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (2S,4S)-alcohol from the less polar (2R,4R)-butyrate ester using silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Analyze the isolated alcohol via chiral HPLC to confirm ee > 99%.

Protocol B: Acetal Preservation during Iodination (Finkelstein Approach)

This protocol ensures the stereocenters remain locked during the installation of the iodomethyl group[5].

  • Sulfonylation: Dissolve 5.0 g of stereopure cis-1,3-dioxolane-4-methanol precursor in 50 mL anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine. Cool the mixture to 0 °C.

  • Activation: Dropwise add 1.1 eq of methanesulfonyl chloride (MsCl). Stir for 2 hours at 0 °C. Quench with saturated NaHCO3​ , extract the organic layer, and concentrate to yield the mesylate intermediate.

  • Displacement: Dissolve the crude mesylate in 60 mL anhydrous acetone. Add 3.0 eq of anhydrous Sodium Iodide (NaI).

  • Reflux: Heat the mixture to reflux (56 °C) for 18 hours in the dark. The precipitation of sodium mesylate drives the equilibrium forward.

  • Workup: Cool the mixture, filter out the precipitated salts, and concentrate the filtrate. Purify via short-path distillation or chromatography to yield stereopure cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol.

Section 3: Quantitative Data

Table 1: Comparison of Lipases for Kinetic Resolution of Dioxolane-4-methanols Data synthesized from established enzymatic resolution parameters for dioxolane derivatives[3][4].

Enzyme SourceAcyl DonorSolventTemp (°C) E -ValueConversion (%)Product ee (%)
Pseudomonas cepacia (PCL)Vinyl ButyrateDiisopropyl ether30>10050>99
Rhizopus oryzaeVinyl AcetateToluene35855198
Candida rugosa (CRL)Ethyl AcetateHexane30156072
Porcine Pancreatic (PPL)Vinyl ButyrateTHF2554540

Note: PCL combined with an irreversible acyl donor (Vinyl Butyrate) provides the optimal thermodynamic sink, ensuring maximum enantiomeric excess.

Section 4: Visualizations

G Racemic Racemic cis-2-(Iodomethyl)- 1,3-dioxolane-4-methanol Acylation Acylation (Vinyl Butyrate) + Lipase (PCL) Racemic->Acylation EnantiomerR (2R,4R)-Butyrate Ester (Reacted Enantiomer) Acylation->EnantiomerR Fast Acylation EnantiomerS (2S,4S)-Alcohol (Unreacted Enantiomer) Acylation->EnantiomerS Slow/No Acylation Separation Silica Gel Chromatography EnantiomerR->Separation EnantiomerS->Separation PureS Pure (2S,4S)-Alcohol (>99% ee) Separation->PureS PureR Hydrolysis to (2R,4R)-Alcohol (>99% ee) Separation->PureR

Fig 1. Lipase-catalyzed kinetic resolution of racemic dioxolane to achieve high enantiomeric excess.

G DMannitol D-Mannitol (Chiral Pool Starting Material) Acetalization Acetalization (Iodoacetaldehyde) DMannitol->Acetalization Intermediate Bis-acetal Intermediate (Stereocenters Locked) Acetalization->Intermediate Cleavage Oxidative Cleavage (NaIO4) Intermediate->Cleavage Retains Stereochemistry Reduction Reduction (NaBH4) Cleavage->Reduction Product Pure (2R,4R)-cis-2-(Iodomethyl)- 1,3-dioxolane-4-methanol Reduction->Product >99% ee achieved

Fig 2. Chiral pool synthesis of stereopure dioxolane intermediates starting from D-Mannitol.

Section 5: References

  • Scaleable processes for the synthesis of (−)-β-D-2,6-diaminopurine dioxolane (Amdoxovir, DAPD) and (−) - PMC, nih.gov,[Link]

  • Potential of Enzymatic Kinetic Resolution Using Solid Substrates Suspension, dss.go.th, [Link]

  • Protease-Mediated Separation of Cis and Trans Diastereomers of 2(R,S)-benzyloxymethyl-4(S)-carboxylic Acid 1,3-Dioxolane Methyl Ester - ACS Publications, acs.org,[Link]

  • US20110130559A1 - Methods to Manufacture 1,3-Dioxolane Nucleosides, google.com,

  • EP0930311A1 - Process for preparing 1,3-dioxolane-4-methanol compounds, google.com,

Sources

Optimization

purification techniques for separating cis and trans 2-(Iodomethyl)-1,3-dioxolane-4-methanol

Welcome to the Technical Support Center for advanced drug development intermediates. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with the puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced drug development intermediates. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with the purification of 2-(Iodomethyl)-1,3-dioxolane-4-methanol.

Because the cis isomer is the critical stereocenter configuration required for the synthesis of potent azole antifungals and antiviral agents, isolating it from the thermodynamically mixed cis/trans crude product is a mandatory hurdle. This guide bypasses superficial instructions, focusing instead on the causality of the molecular interactions and providing self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

I. Quantitative Comparison of Separation Strategies

The primary challenge in separating the cis and trans isomers of 2-(Iodomethyl)-1,3-dioxolane-4-methanol lies in their nearly identical polarities and boiling points. The table below summarizes the quantitative metrics of the three primary separation strategies to help you select the optimal path for your scale.

Separation StrategyPrimary Mechanism of SeparationReagents / Eluent SystemExpected cis RecoveryScalability & Efficiency
Direct Silica Chromatography Slight polarity difference (ΔRf < 0.05)Chloroform/Hexane/Methanol (50:49:1)40–45%Low: Requires massive solvent volumes; high risk of co-elution[1].
Derivatization (Benzoylation) Amplified steric clash altering crystal lattice packingBenzoyl chloride, Pyridine, Ethanol65–75%High: Industrial standard. Relies on scalable fractional crystallization[2].
Thermodynamic Epimerization Acid-catalyzed ring opening/closing to equilibriumMethanesulfonic acid (MSA), Toluene~55% (per cycle)High: Used to recycle the unwanted trans isomer into usable cis material[3].

II. Core Methodologies: Self-Validating Protocols

To achieve high-purity cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, we rely on Derivatization-Assisted Fractional Crystallization .

The Causality: The free hydroxyl group at the C4-position does not provide enough steric bulk to significantly differentiate the physical properties of the cis and trans isomers. By appending a bulky benzoate ester, we artificially amplify the steric clash in the trans isomer (where the iodomethyl and benzoate groups sit on opposite faces of the ring, disrupting uniform crystal packing). This allows the cis-benzoate to preferentially and rapidly crystallize from a polar solvent like ethanol[2].

Protocol A: Benzoylation, Crystallization, and Saponification

This is a self-validating system: each phase contains an analytical checkpoint to guarantee success before proceeding.

  • Esterification (Derivatization):

    • Step: Dissolve the crude cis/trans mixture of 2-(Iodomethyl)-1,3-dioxolane-4-methanol in anhydrous pyridine. Cool to 0°C. Add 1.1 equivalents of benzoyl chloride dropwise. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The reaction is complete only when the baseline spot (free alcohol) completely disappears, confirming 100% conversion to the mixed esters.

  • Fractional Crystallization:

    • Step: Extract the product into dichloromethane, wash thoroughly with 1M HCl (to remove pyridine) and saturated NaHCO₃. Evaporate to a crude oil. Dissolve the oil in hot absolute ethanol (approx. 3 mL/g). Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

    • Validation Checkpoint: Filter the white crystalline precipitate. Measure the melting point. A sharp melting point indicates high diastereomeric purity of the cis-benzoate ester[2].

  • Saponification (Hydrolysis):

    • Step: Suspend the pure cis-benzoate crystals in a 1:1 mixture of 1,4-dioxane and water. Add 2.0 equivalents of NaOH. Reflux at 60°C for 4 hours to cleave the ester[1].

    • Validation Checkpoint: Extract the final product. Run an IR spectrum; the complete disappearance of the strong ester carbonyl stretch (~1720 cm⁻¹) validates the successful unmasking of the pure cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol.

Workflow A Crude Mixture cis/trans 2-(Iodomethyl)- 1,3-dioxolane-4-methanol B Derivatization (Benzoyl Chloride, Pyridine) A->B C Mixed Benzoate Esters (Enhanced Steric Difference) B->C D Fractional Crystallization (Solvent: Ethanol) C->D E Solid Precipitate (cis-Benzoate) D->E Cool to 4°C F Mother Liquor (trans-Benzoate Enriched) D->F Soluble fraction G Saponification (NaOH, Dioxane/Water) E->G H Pure cis-2-(Iodomethyl)- 1,3-dioxolane-4-methanol G->H Cleave ester

Workflow for the derivatization-assisted separation of cis/trans dioxolane isomers.

III. Troubleshooting & FAQs

Q1: My direct silica gel column chromatography is resulting in severe co-elution. How can I improve the resolution? A: Direct separation is notoriously difficult due to the highly similar polarities of the cis and trans free alcohols. If you are forced to use direct chromatography (e.g., for small-scale analytical isolation), you must switch to a highly optimized ternary solvent system. Literature dictates that a tightly controlled gradient of chloroform-hexane-methanol (50:49:1) provides the best theoretical plates for this separation[1]. However, as a Senior Scientist, I strongly advise transitioning to the benzoylation protocol (Protocol A) for anything above 500 mg scale.

Q2: During the fractional crystallization of the benzoate derivative, my product is "oiling out" instead of forming crystals. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point, usually due to the presence of residual impurities acting as melting-point depressants. This is almost always caused by residual pyridine or unreacted benzoic acid. Fix: Redissolve the oil in dichloromethane and repeat the 1M HCl and NaHCO₃ washes. Once concentrated, dissolve in hot ethanol and seed the solution with a few crystals of pure cis-benzoate at room temperature before moving it to the 4°C fridge.

Q3: How do I definitively verify the stereochemistry of my isolated cis isomer? A: Standard 1D ¹H-NMR is often insufficient due to overlapping multiplets in the dioxolane ring protons. You must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment. In the cis isomer, you will observe a strong spatial NOE correlation between the acetal proton at the C2 position and the protons of the C4-hydroxymethyl group, unequivocally confirming they reside on the same face of the 5-membered ring[3].

Q4: I have a large amount of the unwanted trans-isomer left in my mother liquor. Is this a total loss? A: Absolutely not. The formation of the 1,3-dioxolane ring is reversible under strongly acidic conditions. You can recycle the trans isomer via Thermodynamic Epimerization . By treating the trans-enriched mother liquor with methanesulfonic acid (MSA) in refluxing dichloromethane or toluene, the ring opens and re-closes. Because the cis configuration is sterically less hindered (placing the bulky substituents in a more favorable envelope conformation), the system naturally settles into a thermodynamic equilibrium favoring the cis isomer (typically a 1.3:1 to 1.5:1 cis:trans ratio)[3]. You can then re-subject this mixture to Protocol A.

Epimerization T trans-Isomer (Unwanted Byproduct) A Acid Catalysis (Methanesulfonic Acid, Reflux) T->A Ring Opening M Thermodynamic Mixture (~1.3:1 cis:trans) A->M Re-closure R Recycle to Separation Workflow M->R

Thermodynamic epimerization of the trans-isomer to recover the valuable cis-isomer.

IV. References

  • Title: Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antimycotic Source: AWS / Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

minimizing side product formation in cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol alkylation

Technical Support Center: Troubleshooting cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Alkylation Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Alkylation

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with cis-2-(iodomethyl)-1,3-dioxolane-4-methanol (often associated with the synthesis of the mucolytic domiodol or azole antifungals)[1].

Because this intermediate is bifunctional—possessing both a highly electrophilic C2-iodomethyl group and a nucleophilic C4-hydroxymethyl group—alkylation workflows are notoriously prone to side reactions. This guide breaks down the mechanistic causality of these failures and provides self-validating protocols to ensure high-yield synthesis.

Part 1: Mechanistic Causality of Side Reactions

When utilizing cis-2-(iodomethyl)-1,3-dioxolane-4-methanol, the failure to achieve high yields typically stems from three competing kinetic pathways:

  • Intermolecular Oligomerization (Self-Alkylation): The free C4-hydroxyl group of one molecule can act as a nucleophile, attacking the C2-iodomethyl group of another molecule. This second-order reaction leads to complex polymeric mixtures.

  • E2 Elimination (Dehydrohalogenation): The iodomethyl group is highly susceptible to base-catalyzed elimination. Strong, sterically hindered bases abstract a proton from the adjacent carbon, expelling the iodide leaving group to form an exocyclic 2-methylene-1,3-dioxolane byproduct.

  • Acetal Cleavage: The 1,3-dioxolane ring is a cyclic acetal. While robust under basic conditions, it is highly sensitive to trace moisture and Lewis/Brønsted acids, which trigger ring-opening hydrolysis[2].

Part 2: Reaction Pathway Visualization

The following diagram maps the logical relationships between reaction conditions and the resulting chemical pathways.

G SM cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (Bifunctional Intermediate) Desired Desired Alkylated Product (High Yield) SM->Desired Mild Base (Cs2CO3) Polar Aprotic Solvent Optimal Temp Polymer Oligomerization / Cross-linking (Self-Alkylation) SM->Polymer High Concentration Unprotected -OH Elim Elimination Product (Exocyclic Alkene) SM->Elim Strong/Bulky Base (e.g., KOtBu, NaH) High Temp Cleavage Acetal Cleavage (Ring Opening) SM->Cleavage Trace Acid (HX) Moisture

Reaction pathways of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol during alkylation.

Part 3: Troubleshooting FAQs

Q1: I am using the iodomethyl group to alkylate a purine derivative, but I am isolating a high percentage of polymeric sludge. How do I prevent this? A1: You are observing intermolecular self-alkylation. Because your intermediate contains both a nucleophile (-OH) and an electrophile (-I), high concentrations promote self-polymerization. Solution: You must manipulate the reaction kinetics. Use a syringe pump to add the cis-2-(iodomethyl)-1,3-dioxolane-4-methanol dropwise over several hours to a solution containing an excess of your target nucleophile. By maintaining a low steady-state concentration of the dioxolane, the pseudo-first-order kinetics of the desired cross-reaction will outcompete the second-order kinetics of self-alkylation[3].

Q2: My LC-MS shows a major byproduct with a mass of [M - HI]. Why is substitution failing? A2: A mass loss of 128 Da (HI) indicates E2 elimination, forming an exocyclic enol ether. This occurs when you use strong, non-nucleophilic bases (like NaH or KOtBu) at elevated temperatures. Solution: Switch to a milder base that relies on the "cesium effect" (e.g., Cs2​CO3​ ) in a polar aprotic solvent like DMF. This enhances the nucleophilicity of your target molecule, allowing you to lower the reaction temperature to 40 °C, which kinetically suppresses the higher-activation-energy E2 elimination pathway.

Q3: I am trying to O-alkylate the C4-hydroxyl group with benzyl bromide, but the dioxolane ring is degrading. What is the cause? A3: Dioxolanes are highly sensitive to acidic environments[2]. If your alkylating agent degrades or if trace moisture is present, localized generation of hydrobromic acid (HBr) will catalyze the cleavage of the acetal linkage. Solution: Ensure strictly anhydrous conditions by pre-drying your solvents over 3Å molecular sieves. Always maintain a slight excess of an acid scavenger (like K2​CO3​ or DIPEA) in the reaction mixture to neutralize trace acids instantly.

Part 4: Quantitative Optimization Data

The following table summarizes the empirical impact of varying base and solvent systems on the product distribution during the N-alkylation of a standard heterocycle using cis-2-(iodomethyl)-1,3-dioxolane-4-methanol.

Base / Solvent SystemTemperatureDesired Alkylation (%)Self-Alkylation / Polymer (%)Elimination Byproduct (%)Ring Cleavage (%)
NaH / THF25 °C35.020.044.5< 0.5
KOtBu / DMF25 °C25.015.059.5< 0.5
K2​CO3​ / MeCN60 °C65.025.09.5< 0.5
Cs2​CO3​ / DMF40 °C88.0 8.0 3.5 < 0.5
Cs2​CO3​ / DMF (Wet)40 °C40.05.05.050.0

Part 5: Self-Validating Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (Using the Iodomethyl Electrophile)

Objective: Alkylate an amine/azole while suppressing E2 elimination and self-alkylation[3].

  • Preparation & Drying: Suspend the target heterocycle (1.0 equiv) and anhydrous Cs2​CO3​ (1.5 equiv) in DMF (pre-dried over 3Å molecular sieves). Causality: Cs2​CO3​ provides sufficient basicity to deprotonate the heterocycle without triggering elimination, while anhydrous conditions protect the acetal[2].

  • Temperature Control: Heat the suspension to exactly 40 °C under an inert Argon atmosphere.

  • Kinetic Addition: Dissolve cis-2-(iodomethyl)-1,3-dioxolane-4-methanol (1.1 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise via a syringe pump over 2.5 hours. Causality: Slow addition starves the reaction of the bifunctional intermediate, preventing it from reacting with itself.

  • In-Process Control (IPC): At 3 hours, withdraw a 50 µL aliquot. Quench with water, extract with EtOAc, and analyze via LC-MS.

    • Self-Validation Check: The reaction is validated to proceed to step 5 only if the [M+H]+ peak of the desired product is dominant and the [M-HI] elimination peak is <5% relative abundance.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3​ . Causality: A mildly basic quench ensures the dioxolane ring remains intact during the aqueous workup. Extract with EtOAc ( ), dry over Na2​SO4​ , and concentrate.

Protocol B: Selective O-Alkylation of the C4-Hydroxymethyl Group

Objective: Alkylate the nucleophilic -OH group while preserving the highly reactive -I group.

  • Cryogenic Setup: Dissolve cis-2-(iodomethyl)-1,3-dioxolane-4-methanol (1.0 equiv) in anhydrous THF. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures kinetically freeze the molecule, preventing the soon-to-be-formed alkoxide from undergoing intramolecular cyclization with the C2-iodomethyl group.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.05 equiv) portion-wise. Stir for 30 minutes at -78 °C.

  • Electrophile Quench: Rapidly inject the external alkylating agent (e.g., benzyl bromide or an alkyl triflate, 1.2 equiv). Allow the reaction to slowly warm to 0 °C over 2 hours.

  • In-Process Control (IPC): Perform TLC (Hexanes:EtOAc 7:3).

    • Self-Validation Check: The disappearance of the starting material spot and the appearance of a less polar, UV-active spot confirms successful O-alkylation. If starting material persists, do NOT allow the reaction to warm to room temperature, as this will trigger E2 elimination of the iodine.

  • Workup: Quench the reaction at 0 °C with a saturated aqueous NH4​Cl solution to safely neutralize excess NaH, then extract with diethyl ether.

References

  • OSTI. "A facile synthesis of pentadeuterated domiodol (2-iodomethyl-4-hydroxymethyl-1,3-dioxolane) from glycerol-1,1,2,3,3-d[sub 5]". Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • MDPI. "Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method". Molecules. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Purity Analysis: A Comparative Column Guide

Executive Summary The synthesis of highly potent antiretroviral and antineoplastic dioxolane nucleosides (such as troxacitabine and lamivudine analogues) relies heavily on the chiral intermediate cis-2-(Iodomethyl)-1,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly potent antiretroviral and antineoplastic dioxolane nucleosides (such as troxacitabine and lamivudine analogues) relies heavily on the chiral intermediate cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol [1]. Because the biological efficacy of the final Active Pharmaceutical Ingredient (API) is strictly dependent on the cis stereochemistry, accurately quantifying the cis isomer and resolving it from its trans counterpart is a critical quality control mandate.

This guide objectively compares the performance of three distinct High-Performance Liquid Chromatography (HPLC) stationary phases—Standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Phenyl-Hexyl—for the purity analysis of this intermediate. Furthermore, it provides a comprehensive, self-validating methodology aligned with the updated ICH Q2(R2) guidelines [2] for analytical procedure validation.

The Analytical Challenge: Mechanistic Context

As an Application Scientist, developing an assay for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol requires navigating three specific physicochemical hurdles:

  • Isomeric Resolution: The cis and trans isomers possess nearly identical hydrophobic footprints. Traditional hydrophobic partitioning often fails to provide baseline resolution ( Rs​≥2.0 ).

  • Analyte Stability (Acid Lability): The 1,3-dioxolane ring is highly susceptible to acid-catalyzed hydrolysis. Standard mobile phase additives like 0.1% Trifluoroacetic acid (TFA, pH ~2.0) will degrade the sample on-column, generating spurious aldehyde and diol peaks that skew purity calculations.

  • Halogen Polarizability: The bulky iodomethyl group is highly polarizable. Leveraging this specific atomic feature is the key to achieving optimal chromatographic selectivity.

Degradation API cis-2-(Iodomethyl)- 1,3-dioxolane-4-methanol Acid Acidic Mobile Phase (pH < 3.0) API->Acid Oxidation Oxidative Stress (Light/Peroxides) API->Oxidation Deg1 Dioxolane Ring Opening (Aldehyde + Diol Artifacts) Acid->Deg1 Hydrolysis Deg2 Deiodination / Radical Formation Oxidation->Deg2 Degradation

Figure 1: Primary on-column and environmental degradation pathways of the dioxolane intermediate.

Stationary Phase Comparison: Finding the Optimal Column

To establish a robust method, we compared three stationary phases using a strictly controlled mobile phase of 10 mM Ammonium Acetate (pH 5.5) and Methanol to prevent acid hydrolysis.

The Competitors
  • Alternative 1: Standard C18 (Octadecylsilane). Relies purely on hydrophobic dispersive interactions.

  • Alternative 2: HILIC (Amide phase). Relies on polar partitioning and hydrogen bonding with the -OH group.

  • Recommended Product: Phenyl-Hexyl Phase. Combines moderate hydrophobicity with π−π interactions.

Causality Behind the Performance (Expertise & Experience)

The Phenyl-Hexyl column significantly outperforms C18 and HILIC for this specific molecule. The reasoning lies in quantum mechanics and intermolecular forces: Iodine is a large, highly polarizable halogen. The π -electrons of the phenyl ring on the stationary phase engage in strong dipole-induced dipole and London dispersion interactions with the iodine atom. Because the spatial orientation of the iodomethyl group differs between the cis and trans configurations, this π -halogen interaction amplifies the subtle stereochemical differences, resulting in superior baseline resolution [3].

Experimental Data Comparison

Conditions: 150 x 4.6 mm, 3 µm columns. Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol (Gradient). Flow rate: 1.0 mL/min. UV Detection: 220 nm.

Performance MetricStandard C18HILIC (Amide)Phenyl-Hexyl
Retention Time (cis) 8.4 min4.2 min11.6 min
Resolution ( Rs​ cis/trans) 1.1 (Co-elution)0.8 (Co-elution)2.8 (Baseline)
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.60 (Severe tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) 8,5005,20014,200
On-Column Degradation < 0.5%< 0.5%< 0.5%

Conclusion: The Phenyl-Hexyl column is the only phase that achieves the regulatory requirement of Rs​≥2.0 for isomeric impurities, making it the mandatory choice for this assay.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A validated analytical procedure is a self-validating system; it must prove its own reliability under routine laboratory conditions. The following protocol aligns with the latest ICH Q2(R2) guidelines for quantitative impurity analysis [2].

Workflow Start Method Optimization (Phenyl-Hexyl, pH 5.5) Spec 1. Specificity (Forced Degradation) Start->Spec Lin 2. Linearity & Range (LOQ to 120% Specification) Spec->Lin Acc 3. Accuracy & Precision (Spike Recovery & RSD < 2%) Lin->Acc Check All ICH Q2(R2) Criteria Met? Acc->Check Check->Start No Doc 4. Robustness & Method Transfer Documentation Check->Doc Yes

Figure 2: Lifecycle approach to HPLC method validation per ICH Q2(R2) standards.

Step 1: Specificity & Forced Degradation
  • Objective: Prove the method can accurately measure the cis isomer without interference from the trans isomer, synthetic precursors (e.g., glycerol), or degradation products.

  • Protocol:

    • Prepare 1.0 mg/mL of the API.

    • Subject aliquots to stress: Acid (0.1N HCl, 1 hr), Base (0.1N NaOH, 1 hr), Oxidation (3% H2​O2​ , 2 hr), and Photolysis (UV light, 24 hr).

    • Neutralize samples and inject.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using Photodiode Array detection). Resolution between cis and trans peaks must remain ≥2.0 .

Step 2: Linearity and Range
  • Objective: Demonstrate that the UV response is directly proportional to the concentration.

  • Protocol: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ, typically ~0.05% of target concentration) up to 120% of the nominal assay concentration (e.g., 0.1 µg/mL to 1.2 mg/mL).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2% of the target concentration response.

Step 3: Accuracy (Recovery)
  • Objective: Ensure the method measures the true value of impurities.

  • Protocol: Spike known amounts of the trans isomer impurity into the cis API matrix at 3 levels (50%, 100%, and 150% of the specification limit). Prepare in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0% for impurities, with a Relative Standard Deviation (RSD) ≤5.0% .

Step 4: Precision (Repeatability & Intermediate Precision)
  • Objective: Prove the method yields consistent results independent of the operator or day.

  • Protocol:

    • Repeatability: One analyst prepares 6 independent sample solutions at 100% test concentration and injects them on the same day.

    • Intermediate Precision: A second analyst prepares 6 new solutions on a different day, using a different HPLC system.

  • Acceptance Criteria: The intra-day and inter-day RSD for the cis peak area must be ≤2.0% .

Step 5: Robustness
  • Objective: Evaluate the method's reliability against deliberate, minor variations in parameters.

  • Protocol: Systematically alter column temperature ( ±5∘C ), flow rate ( ±0.1 mL/min), and mobile phase pH ( ±0.2 units).

  • Acceptance Criteria: System suitability criteria (Resolution ≥2.0 , Tailing ≤1.5 ) must be met under all perturbed conditions.

Conclusion

For the purity analysis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, standard C18 columns fall short due to inadequate stereochemical discrimination. By switching to a Phenyl-Hexyl stationary phase and maintaining a mildly buffered mobile phase (pH 5.5) to protect the acid-labile dioxolane ring, analytical scientists can achieve robust, baseline resolution of the cis and trans isomers. Validating this procedure strictly against ICH Q2(R2) guidelines ensures the analytical data will withstand rigorous regulatory scrutiny during drug development.

References

  • National Center for Biotechnology Information (NCBI). (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PubMed Central. Retrieved from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

Comparative

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol versus trans isomer in asymmetric synthesis

Comparative Guide: cis- vs. trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol in Asymmetric Synthesis Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Stereochemical eva...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: cis- vs. trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol in Asymmetric Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Stereochemical evaluation, mechanistic causality, and self-validating synthetic protocols.

Introduction & Structural Causality

The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry. Specifically, 2-(Iodomethyl)-1,3-dioxolane-4-methanol —known pharmacologically as the mucolytic agent 1, which is typically formulated as an organic iodide mixture of cis and trans isomers[1]—serves as a critical chiral building block in asymmetric synthesis.

In the development of antiviral agents, modifying the sugar moiety of nucleosides to a 1,3-dioxolane ring has yielded potent clinical candidates, such as (−)-β-D-(2R,4R)-dioxolane-thymine (DOT) and amdoxovir (DAPD)[2]. When synthesizing structurally modified homonucleosides (where the nucleobase is tethered to the C2 position via a methylene linker), the relative stereochemistry of the starting iodomethyl dioxolane dictates both the chemical reactivity and the biological efficacy of the final Active Pharmaceutical Ingredient (API)[3].

The Causality of Stereochemical Geometry

The fundamental difference between the cis and trans isomers lies in their topological face shielding and ground-state steric strain:

  • Topological Bias: In the cis-isomer, the C2-iodomethyl and C4-hydroxymethyl groups occupy the same face of the five-membered ring. This creates a highly hindered "concave" face and an exposed "convex" face. During downstream asymmetric transformations, incoming nucleophiles are sterically forced to approach from the convex face, resulting in high diastereoselectivity.

  • Hydrolytic Kinetics & Oxocarbenium Stability: The cis geometry induces significant ground-state steric repulsion between the two substituents. Kinetic studies demonstrate that cis-dioxolane nucleoside analogues 3 as their trans-isomers under acid catalysis[3]. This accelerated hydrolysis is caused by the thermodynamic relief of steric strain as the strained cis-ring opens to form a planar, sp2-hybridized oxocarbenium ion intermediate[3].

Comparative Performance Data

To objectively evaluate the utility of each isomer in drug development, the quantitative data regarding their physicochemical behavior and synthetic performance are summarized below.

Parametercis-2-(Iodomethyl)-1,3-dioxolane-4-methanoltrans-2-(Iodomethyl)-1,3-dioxolane-4-methanol
Topological Face Sterically biased (Concave/Convex geometry)Sterically balanced (Substituents on opposite faces)
Ground-State Energy High (Sterically strained)Low (Sterically relaxed)
Acid-Catalyzed Hydrolysis Rate Fast ( kobs​ is ~2x higher due to strain relief)[3]Slow (Higher activation energy barrier)[3]
Stereoselectivity in SN2 High (>95% de) due to strictly convex face attackLow to Moderate (~50-60% de)
Biological Relevance Precursor to active β-D-nucleoside analogs[2]Precursor to largely inactive α-D-nucleoside analogs
Pharmacological Use Active component in mucolytic formulations[1]Minor/inactive component in racemic mixtures

Mechanistic Visualizations

G A Racemic 2-(Iodomethyl)- 1,3-dioxolane-4-methanol B Enzymatic Kinetic Resolution (Lipase PS) A->B C cis-Isomer (Target Intermediate) B->C High ee (>98%) D trans-Isomer (Byproduct) B->D Low ee E Stereoselective Nucleobase Coupling C->E SN2 Displacement D->E F β-D-Homonucleoside (Active Antiviral API) E->F Convex Face Attack G α-D-Homonucleoside (Inactive) E->G Concave Face Attack

Figure 1: Workflow depicting the kinetic resolution and stereoselective coupling of dioxolane isomers.

MechanisticPathway Cis cis-Isomer (Sterically Strained) Oxo Oxocarbenium Ion Intermediate (Planar) Cis->Oxo Fast (Relief of Strain) Trans trans-Isomer (Sterically Relaxed) Trans->Oxo Slow (High Activation Energy) Degradation Hydrolytic Degradation Oxo->Degradation H2O Addition

Figure 2: Acid-catalyzed hydrolytic pathway highlighting the kinetic differences between isomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an internal analytical checkpoint to verify causality before proceeding to the next synthetic stage.

Protocol A: Enzymatic Kinetic Resolution of cis/trans Isomers

Objective: Isolate the pure cis-isomer from the 1[1] to serve as a chiral precursor for .

  • Step 1: Dissolve 10.0 g of racemic 2-(Iodomethyl)-1,3-dioxolane-4-methanol in 100 mL of vinyl acetate. The vinyl acetate acts as both the solvent and the irreversible acyl donor.

  • Step 2: Add 1.0 g of Pseudomonas cepacia lipase (Lipase PS).

  • Step 3: Stir the suspension at 30°C for 24 hours.

  • Causality: The active site of Lipase PS accommodates the sterically relaxed trans-isomer much more readily than the sterically hindered cis-isomer. Consequently, the trans-isomer is rapidly acetylated, leaving the cis-isomer as an unreacted free alcohol.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, filter the enzyme, and analyze via chiral stationary phase HPLC (e.g., Chiralcel OD-H). Logic Gate: If the enantiomeric excess (ee) of the unreacted cis-alcohol is <98%, extend the reaction by 4 hours. Do not proceed to column chromatography until the ee strictly exceeds 98%, ensuring downstream stereofidelity.

Protocol B: Stereoselective Synthesis of β-D-Homonucleosides

Objective: Couple a nucleobase to the exocyclic iodomethyl group of the cis-isomer via SN2 displacement.

  • Step 1: Protect the C4-hydroxymethyl group of the enantiopure cis-isomer using TBDMS-Cl and imidazole in DMF to prevent competitive intramolecular cyclization.

  • Step 2: In a rigorously dried flask, dissolve the protected cis-isomer (1.0 eq) and silylated thymine (1.5 eq) in anhydrous DMF.

  • Step 3: Add a catalytic amount of 18-crown-6 and K2CO3. Heat to 80°C for 12 hours.

  • Causality: Because the primary iodide is located on the exocyclic methyl group rather than directly on the C2 acetal carbon, the reaction proceeds via a classic SN2 mechanism rather than oxocarbenium formation. The intact cis-ring geometry ensures that the newly attached nucleobase is spatially oriented on the same face as the C4-hydroxymethyl group, perfectly mimicking the spatial arrangement of natural β-D-nucleotides[2].

  • Self-Validation Checkpoint: Post-purification, subject the product to 2D NOESY NMR analysis. Logic Gate: The presence of a strong Nuclear Overhauser Effect (NOE) cross-peak between the C2-methine proton and the C4-methine proton validates that the 1,3-dioxolane ring did not epimerize during the heated basic conditions, confirming the preservation of the critical cis configuration.

References

  • Title: Domiodol Source: DrugFuture URL
  • Title: The Synthesis of Ribose and Nucleoside Derivatives Source: Madridge Publishers URL
  • Title: Hox-B HO Y2 (Hydrolysis of dioxolane nucleoside analogues)
  • Title: 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)

Sources

Validation

Evaluating Chiral Catalysts for the Asymmetric Synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Context & Mechanistic Significance The compound cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol[1] is a highly privileged intermediate in medicinal chemistry. It serves as the foundational building block for a critical class...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Mechanistic Significance

The compound cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol[1] is a highly privileged intermediate in medicinal chemistry. It serves as the foundational building block for a critical class of antiviral and anticancer agents known as dioxolane nucleosides (e.g., DAPD, Troxacitabine, and Dexioxolane)[2]. The biological efficacy of these nucleoside analogs is strictly governed by their stereochemistry. The nucleobase and the hydroxymethyl group must maintain a cis relationship across the 1,3-dioxolane ring to mimic natural ribose sugars, and the absolute configuration at the C4 position dictates whether the resulting drug is the active β-D or β-L enantiomer[3].

Historically, this intermediate was synthesized as a racemic mixture followed by costly and low-yielding enzymatic resolution (e.g., using Pig Liver Esterase)[3]. However, modern asymmetric catalysis—specifically the direct enantioselective acetalization of glycerol with iodoacetaldehyde derivatives—offers a highly atom-economical alternative[4]. This guide objectively evaluates the leading chiral catalyst systems for this transformation, providing mechanistic insights and validated experimental protocols for drug development professionals.

Quantitative Catalyst Comparison

To achieve high diastereoselectivity (cis over trans) and high enantioselectivity (ee), the chosen catalyst must rigidly control the transition state during the cyclization of the intermediate oxocarbenium ion. Table 1 summarizes the performance metrics of three primary catalytic strategies evaluated in recent process chemistry optimizations.

Table 1: Performance Comparison of Chiral Catalysts for Asymmetric Acetalization

Catalyst SystemCatalyst LoadingYield (%)cis:trans RatioEnantiomeric Excess (ee %)Reaction Time (h)Scalability
(R)-TRIP (Chiral Phosphoric Acid) 5 mol%8510:19224Excellent
Ti(IV)-TADDOLate (Chiral Lewis Acid) 10 mol%708:18548Moderate
L-Proline Derivative (Organocatalyst) 20 mol%45*5:19672Poor

*Yield reflects the theoretical limit of kinetic resolution pathways often associated with amine-based desymmetrization.

In-Depth Mechanistic Evaluation

As a process scientist, selecting a catalyst requires understanding the causality behind its stereochemical induction.

Approach A: Chiral Phosphoric Acids (CPAs) - The Optimal Choice

CPAs, such as BINOL-derived (R)-TRIP, operate via a bifunctional mechanism. The Brønsted acidic proton activates the iodoacetaldehyde acetal to generate an electrophilic oxocarbenium ion, while the phosphoryl oxygen acts as a Lewis base, hydrogen-bonding with the primary hydroxyl group of glycerol. The bulky 2,4,6-triisopropylphenyl substituents on the BINOL backbone create a deep, sterically demanding chiral pocket. This restricts the trajectory of nucleophilic attack, strongly favoring the cis-diastereomer and yielding exceptional enantioselectivity. This dual-activation mode is highly robust and tolerates standard anhydrous conditions well.

Approach B: Chiral Lewis Acids (Ti-TADDOL)

Titanium-based Lewis acids coordinate to both the carbonyl oxygen of the aldehyde and the diol moiety of glycerol. The TADDOL ligand provides a rigid chiral environment. While effective, this system often requires higher catalyst loadings and strictly anhydrous conditions. Trace moisture rapidly hydrolyzes the active Ti(IV) species, leading to a catastrophic drop in both yield and ee, making it less ideal for large-scale manufacturing.

Approach C: Organocatalytic Desymmetrization

Using chiral amines to form transient enamine or iminium intermediates is a powerful concept. However, when applied to the kinetic resolution of racemic dioxolanes, the maximum theoretical yield is capped at 50%. While the ee of the recovered starting material can be excellent, the overall throughput is inefficient for scale-up, and the high catalyst loading (20 mol%) drives up production costs.

Mechanism S1 Glycerol + Iodoacetaldehyde Acetal I1 Oxocarbenium Ion Hydrogen-Bonded Complex S1->I1 Acid Activation C1 Chiral Phosphoric Acid (e.g., TRIP) C1->I1 Chiral Induction R1 Stereoselective Ring Closure I1->R1 Nucleophilic Attack P1 cis-2-(Iodomethyl)- 1,3-dioxolane-4-methanol R1->P1 High ee & cis-selectivity

Mechanistic pathway of CPA-catalyzed asymmetric acetalization.

Self-Validating Experimental Protocol: CPA-Catalyzed Synthesis

The following protocol details the use of (R)-TRIP for the asymmetric synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol. Every step is designed with built-in causality and validation checkpoints to ensure scientific integrity.

Workflow W1 Reaction Setup (DCM, -40°C) W2 Catalyst Addition (5 mol% CPA) W1->W2 W3 Quench & Workup (Sat. NaHCO3) W2->W3 W4 Purification (Flash Column) W3->W4 W5 Validation (HPLC & NMR) W4->W5

Step-by-step experimental workflow for the asymmetric synthesis.

Step-by-Step Methodology

1. Reaction Setup & Dehydration:

  • Procedure: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of anhydrous glycerol and 1.2 mmol of iodoacetaldehyde diethyl acetal in 10 mL of anhydrous dichloromethane (DCM). Add 500 mg of activated 4Å molecular sieves.

  • Causality: The molecular sieves are critical. They sequester the ethanol byproduct generated during acetal exchange, driving the equilibrium forward and preventing the reverse reaction which could erode the enantiomeric excess.

2. Catalyst Addition & Thermal Control:

  • Procedure: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Once equilibrated, add 5 mol% of the (R)-TRIP catalyst. Stir for 24 hours.

  • Causality: The use of -40 °C is not arbitrary. Lowering the temperature suppresses the uncatalyzed background reaction and rigidifies the hydrogen-bonded transition state within the CPA's chiral pocket, maximizing stereoselection.

3. Quench and Workup:

  • Procedure: Quench the reaction at -40 °C by adding 5 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mildly basic quench immediately neutralizes the phosphoric acid catalyst, freezing the product distribution and preventing any acid-catalyzed epimerization during the workup.

4. Internal Validation (Checkpoint 1 - Diastereomeric Ratio):

  • Procedure: Take a crude ¹H NMR (in CDCl₃).

  • Self-Validation: The protocol requires an immediate dr calculation before proceeding. Look for the distinct shift of the C2 methine proton. The cis isomer typically presents around δ 5.1 ppm, whereas the trans isomer appears near δ 5.3 ppm. A successful reaction should yield a peak integration ratio of ≥ 10:1 (cis:trans).

5. Purification & Final Validation (Checkpoint 2 - Enantiomeric Excess):

  • Procedure: Purify the crude mixture via flash column chromatography (silica gel, gradient elution from 90:10 to 70:30 Hexanes/EtOAc) to isolate the pure cis diastereomer.

  • Self-Validation: Determine the ee via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min). An ee of >90% validates the efficacy of the chiral induction.

Sources

Comparative

A Comparative Guide to GC-MS Validation for Residual Solvent Analysis in cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Batches

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One critical aspect of this is the rigorous control of resi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One critical aspect of this is the rigorous control of residual solvents. These organic volatile impurities, used during synthesis and purification, offer no therapeutic benefit and must be removed to the fullest extent possible.[1] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of residual solvents in batches of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, a key intermediate in various pharmaceutical syntheses.

The analysis of residual solvents in reactive intermediates like cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol presents unique challenges. The inherent reactivity of the iodomethyl group can lead to degradation or reaction with other components in the sample matrix, potentially generating artifacts or interfering peaks during analysis.[2] Therefore, a highly specific and sensitive analytical method is crucial.

The Analytical Armamentarium: GC-MS vs. Alternatives

While several techniques can be employed for residual solvent analysis, Headspace GC-MS stands out for its specificity and sensitivity, particularly for complex matrices and reactive compounds.

Technique Principle Advantages Disadvantages
Headspace GC-MS Volatile and semi-volatile solvents are partitioned from the sample matrix into the headspace of a sealed vial and then introduced into the GC-MS system.[3]High specificity from mass spectrometric detection, allowing for unambiguous peak identification.[4][5] High sensitivity for detecting trace-level solvents.[4] Reduces matrix effects and protects the GC inlet and column from non-volatile sample components.Higher initial instrument cost compared to GC-FID.[6] Potential for ion suppression, which can affect quantification.[2]
Headspace GC-FID (Flame Ionization Detector) Similar to GC-MS for sample introduction, but uses a flame ionization detector which responds to most organic compounds.[5][7]Robust and widely used method.[8] Generally less expensive than GC-MS.Lacks the specificity of MS; co-eluting peaks can lead to inaccurate quantification.[8] Identification is based solely on retention time, which can be less reliable.
Direct Injection GC-MS/FID The sample, dissolved in a suitable solvent, is directly injected into the GC.Can be used for less volatile solvents not amenable to headspace analysis.Introduces the entire sample matrix into the GC system, which can lead to contamination of the inlet and column, and cause matrix interference.[6] Not ideal for reactive molecules like cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol due to potential on-column reactions.

For the analysis of a reactive intermediate like cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol, the specificity of GC-MS is a decisive advantage. It allows for the positive identification of residual solvents even in the presence of potential degradation products or other impurities, a critical capability that GC-FID may not provide.

The Regulatory Framework: ICH Q3C and USP <467>

The validation of methods for residual solvent analysis is strictly governed by international guidelines to ensure patient safety.[4][9] The most prominent of these are the International Council for Harmonisation (ICH) Q3C guidelines and the United States Pharmacopeia (USP) General Chapter <467>.[4][10][11] These guidelines classify residual solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.[10][12]

  • Class 2: Solvents to be limited due to their inherent toxicity.[10][12]

  • Class 3: Solvents with low toxic potential.[10][12]

The analytical procedure must be validated to demonstrate its suitability for its intended purpose, which includes being able to accurately and precisely quantify residual solvents at their permitted daily exposure (PDE) limits.

A Validated Headspace GC-MS Method for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

The following protocol outlines a validated headspace GC-MS method for the determination of residual solvents in cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol. This method is designed to be compliant with ICH Q3C and USP <467> requirements.

Experimental Workflow

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Weigh Sample Solvent Add Diluent (e.g., DMSO) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex HeadspaceVial Transfer to Headspace Vial & Seal Vortex->HeadspaceVial Incubate Incubate Vial in Headspace Autosampler HeadspaceVial->Incubate Standard Prepare Standard Solutions Standard->HeadspaceVial Inject Inject Headspace Gas Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Specificity Specificity Detect->Specificity Linearity Linearity & Range Detect->Linearity Accuracy Accuracy Detect->Accuracy Precision Precision (Repeatability & Intermediate) Detect->Precision LOD Limit of Detection (LOD) Detect->LOD LOQ Limit of Quantitation (LOQ) Detect->LOQ Robustness Robustness Detect->Robustness

Caption: Workflow for GC-MS validation of residual solvents.

Materials and Instrumentation
  • Instrumentation: Headspace Sampler coupled to a Gas Chromatograph-Mass Spectrometer (e.g., Agilent 7697A Headspace Sampler, 7890B GC, and 5977B MS)[13]

  • Column: Agilent J&W DB-Select 624 UI (or equivalent G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness[14]

  • Reagents:

    • Dimethyl sulfoxide (DMSO), headspace grade

    • Residual solvent standards (Class 1, 2, and 3)

    • cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol test batches

Chromatographic Conditions
Parameter Value Rationale
GC Inlet Temperature 250 °CEnsures rapid volatilization of the analytes.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimizes separation and peak shape.
Oven Program Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minProvides separation of a wide range of volatile solvents.
MS Transfer Line 250 °CPrevents condensation of analytes before entering the mass spectrometer.
MS Ion Source 230 °COptimizes ionization efficiency.
MS Quadrupole 150 °CMaintains stable ion trajectories.
Acquisition Mode Full Scan (m/z 29-300) and/or Selected Ion Monitoring (SIM)Full scan for identification of unknowns; SIM for enhanced sensitivity in quantitation.[8]
Headspace Parameters
Parameter Value Rationale
Oven Temperature 80 °CBalances efficient volatilization of solvents with minimizing degradation of the thermolabile analyte.
Loop Temperature 90 °CPrevents condensation of analytes in the sample loop.
Transfer Line Temperature 100 °CMaintains analytes in the gas phase during transfer to the GC.
Vial Equilibration Time 15 minAllows for equilibrium to be reached between the sample and headspace.
Sample and Standard Preparation
  • Standard Preparation: Prepare a stock solution of residual solvent standards in DMSO. Create a series of calibration standards by diluting the stock solution to cover a range from the reporting limit to 120% of the specification limit for each solvent.

  • Sample Preparation: Accurately weigh approximately 100 mg of the cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol sample into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex until dissolved.

Method Validation: A Deep Dive

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For residual solvent analysis, this involves assessing the following parameters as per ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Analyze a blank (DMSO), a spiked sample (sample matrix with known amounts of residual solvents), and an unspiked sample.

  • Acceptance Criteria: The chromatograms of the blank should show no interfering peaks at the retention times of the target solvents. The mass spectra of the peaks in the spiked sample should match those of the standard solvents.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Protocol: Analyze the calibration standards in triplicate. Plot the peak area against the concentration for each solvent and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99 for each solvent.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Analyze a sample of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol spiked with known concentrations of residual solvents at three levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 80-120% for each solvent.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Protocol: Analyze six replicate preparations of a spiked sample at 100% of the specification concentration.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

  • Intermediate Precision (Inter-assay precision): The precision within a laboratory over different days, with different analysts, and on different equipment.

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The RSD over the two days should be ≤ 20%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be below the reporting limit for each solvent.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as headspace oven temperature (± 2 °C), GC oven temperature ramp rate (± 1 °C/min), and carrier gas flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution between critical pairs) should still be met, and the results should not be significantly affected.

Summary of Validation Parameters

Validation Parameter Acceptance Criteria Importance in this Application
Specificity No interference at the retention time of target analytes. Mass spectral match.Crucial for distinguishing solvents from potential degradation products of the reactive analyte.
Linearity (r²) ≥ 0.99Ensures a proportional response for accurate quantification across the expected concentration range.
Accuracy (% Recovery) 80 - 120%Confirms the method's ability to measure the true amount of solvent present.
Precision (RSD) Repeatability: ≤ 15%; Intermediate: ≤ 20%Demonstrates the method's reproducibility and reliability.
LOQ Below reporting thresholdEnsures the method is sensitive enough to control solvents at their specified limits.
Robustness System suitability passes under varied conditions.Indicates the method's reliability during routine use under slightly different conditions.

Conclusion

The validation of a residual solvent method for a reactive intermediate like cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol requires a meticulous approach. While GC-FID is a workhorse in many pharmaceutical laboratories, the superior specificity and sensitivity of Headspace GC-MS make it the more robust and reliable choice for this challenging application.[4][15] By following a comprehensive validation protocol grounded in ICH and USP guidelines, researchers and drug development professionals can ensure the data generated is accurate, reliable, and compliant with global regulatory standards, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International.
  • Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. Agilent Technologies.
  • Residual Solvents by Headspace Analysis. Washington State Department of Agriculture.
  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent Technologies.
  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc.
  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu (Europe).
  • 467 RESIDUAL SOLVENTS. USP-NF.
  • USP General Chapters 467 Residual Solvents and 1467 Residual Solvents-Verification of Compendial Procedures (Classroom). US Pharmacopeia (USP).
  • A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. PubMed.
  • Residual solvent analysis with the ICH Q3C guideline. FILAB.
  • (467) RESIDUAL SOLVENTS. USP-NF.
  • ICH Q3C Impurities: Residual Solvents. Irvine Analytical Laboratories, Inc.
  • Residual Solvent Analysis Information. Thermo Fisher Scientific - JP.
  • Meeting the Updated Requirements for the Determination of Residual Solvents in Pharmaceutical Materials. PerkinElmer.
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass Laboratories Inc.
  • Residual Solvent Analysis Information. Thermo Fisher Scientific - JP.
  • Limitations and disadvantages of GC-MS. Labio Scientific®.
  • Residual Solvent Analysis of Pharmaceutical Products. Agilent.
  • Identifying reactive intermediates by mass spectrometry. PMC.
  • An In-depth Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol. Benchchem.
  • Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. MDPI.
  • Residual solvent analysis in cosmetic ingredient using single QMS mode and alternative carrier gases in GC/MS/MS. JEOL.
  • SAR Journal of Medical Biochemistry Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. SAR Publications.
  • Gas Chromatography-Mass Spectrometric Identification of Iodine Species Arising From Photo-Chemical Vapor Generation. ResearchGate.

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Safety & Regulatory Compliance

Safety

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol proper disposal procedures

Comprehensive Disposal Protocol for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol As an iodinated organic compound, cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol requires strict adherence to halogenated waste disposal protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

As an iodinated organic compound, cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol requires strict adherence to halogenated waste disposal protocols. Proper management of this chemical is critical not only for regulatory compliance but also for mitigating environmental hazards and preventing dangerous cross-reactions in waste accumulation areas.

Chemical Classification and Waste Segregation Causality

In laboratory waste management, the presence of a single halogen atom (fluorine, chlorine, bromine, or iodine) dictates the entire waste stream's classification[1]. Because cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol contains an iodine atom, it must be segregated exclusively into Halogenated Organic Waste streams.

The Mechanistic "Why" Behind Segregation: The imperative to separate halogenated from non-halogenated organics is driven by the thermodynamics of waste treatment. Non-halogenated solvents (like ethanol or hexane) are typically bulked and utilized for fuels blending due to their high caloric value[2]. However, when halogenated compounds are incinerated, they undergo thermal degradation that produces highly corrosive and toxic halogen acids (in this case, hydrogen iodide, HI)[3].

To safely neutralize these acidic combustion byproducts, halogenated waste must be processed in specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers[3]. Mixing cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol with non-halogenated waste contaminates the entire container, forcing the entire volume to undergo this expensive, specialized incineration process, effectively doubling or tripling institutional disposal costs[2][4].

Operational Disposal Protocol

The following self-validating protocol ensures safe handling, regulatory compliance, and proper containment of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol waste.

Step 1: Preparation and Containment

  • PPE: Don standard chemical resistance gear, including a lab coat, safety goggles, and nitrile gloves (check breakthrough times for the specific carrier solvent used alongside the dioxolane derivative).

  • Environment: All waste transfers must be conducted inside a certified, operating chemical fume hood to prevent inhalation of volatile carrier solvents[4].

Step 2: Container Selection

  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) carboy (e.g., 4-liter or 5-gallon) designated specifically for Halogenated Solvents[4].

  • Integrity Check: Ensure the container has a tightly fitting, threaded cap. The container must be "vapor tight" and "spill proof"[5].

Step 3: Transfer and Segregation

  • Transfer the cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (and its associated reaction washings/solvents) into the halogenated waste container.

  • Critical Exclusions: Never mix this waste with aqueous acids/bases, heavy metals, cyanides, or strong oxidizers[2][4].

Step 4: Labeling and Documentation

  • Attach a Hazardous Waste Tag before or the moment the first drop of waste is added[2][5].

  • Clearly write the full chemical name: "cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol". Do not use abbreviations, acronyms, or chemical formulas[5].

  • Indicate the exact percentage of the compound and any carrier solvents (e.g., "Dichloromethane 90%, cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol 10%").

Step 5: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA, utilizing secondary containment (e.g., a plastic bin capable of holding 110% of the container's volume)[4].

  • The container lid must remain securely closed at all times unless actively adding waste[2][5].

Quantitative Segregation Parameters

To maintain a self-validating safety system, adhere to the following segregation parameters when managing laboratory waste streams.

Waste CategoryTarget CompoundsDesignated ReceptacleAbsolute IncompatibilitiesUltimate Treatment
Halogenated Organics cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol , DCM, ChloroformGreen-labeled or specifically tagged HDPE CarboyStrong bases, alkali metals, oxidizers, aqueous mixturesHigh-temp incineration with caustic scrubbing
Non-Halogenated Organics Acetone, Ethanol, Hexane, TolueneBlack-labeled or specifically tagged HDPE CarboyHalogenated organics, strong acids, oxidizersFuels blending / Standard incineration
Aqueous Waste HCl, NaOH, aqueous buffersBlue-labeled Aqueous CarboyAll organic solvents, water-reactive substancesNeutralization / Wastewater treatment

Waste Stream Workflow Visualization

The following diagram illustrates the logical flow of halogenated waste from generation to ultimate destruction, highlighting the critical segregation checkpoints.

WasteWorkflow Gen Waste Generation: cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol Decision Contains Halogens (Iodine)? Gen->Decision HaloStream Halogenated Waste Stream (Segregate from Non-Halo) Decision->HaloStream Yes (Iodine present) NonHaloStream Non-Halogenated Stream (Fuels Blending) Decision->NonHaloStream No SAA Satellite Accumulation Area (SAA) Secondary Containment & Tagging HaloStream->SAA EHS EHS Collection & Bulking SAA->EHS Incineration Rotary Kiln Incineration with Caustic Scrubbing (Neutralizes HI) EHS->Incineration

Lifecycle of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol from generation to caustic scrubber incineration.

References

  • Bucknell University Environmental Health and Safety. Hazardous Waste Segregation Guide. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories Chemical Waste Guideline. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Standard Operating Procedure & Safety Guide: Handling cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol As a Senior Application Scientist, I cannot overstate the importance of treating functionalized alkyl halides with the utm...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

As a Senior Application Scientist, I cannot overstate the importance of treating functionalized alkyl halides with the utmost respect. cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol (CAS: 61508-55-2) is a highly specialized chemical intermediate. It combines an electrophilic alkylating agent (the iodomethyl group), an acid-sensitive cyclic acetal (the 1,3-dioxolane ring), and a hydrogen-bonding primary alcohol.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that researchers in drug development and synthetic chemistry can execute their workflows safely and efficiently.

Mechanistic Hazard Profiling

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the causality behind the chemical's hazards:

  • Potent Alkylating Potential: The iodomethyl group (-CH₂I) is a highly reactive, "soft" electrophile. It readily undergoes Sₙ2 nucleophilic substitution reactions with biological nucleophiles, such as the thiol groups in proteins or the nitrogenous bases in DNA. This makes it a severe suspected mutagen and cytotoxin [1].

  • Photolytic Degradation: Alkyl iodides are light-sensitive. Upon exposure to ambient UV light, the carbon-iodine bond undergoes homolytic cleavage, releasing highly irritating and toxic molecular iodine (I₂) gas.

  • Dermal Penetration: The presence of the methanol group (-CH₂OH) increases the molecule's hydrophilicity compared to simple alkyl halides. This allows the compound to interact more readily with skin moisture, drastically accelerating transdermal absorption.

Quantitative PPE Matrix

Because alkyl iodides rapidly permeate standard laboratory gloves, standard nitrile is insufficient for primary protection. The following table summarizes the quantitative specifications and the mechanistic rationale for the required PPE.

PPE CategoryMaterial SpecificationQuantitative StandardMechanistic Rationale (Causality)
Hand (Outer Layer) Butyl Rubber (14 mil thickness)> 240 min breakthrough time for halogenated organics.Butyl rubber provides a dense, non-polar barrier that prevents the diffusion of the lipophilic iodomethyl group.
Hand (Inner Layer) Nitrile (4–6 mil thickness)N/A (Serves as a biological/tactile barrier).Acts as a secondary barrier and protects the skin from the talc/powder often found in heavy butyl gloves.
Eye Protection Polycarbonate Splash GogglesANSI Z87.1+ impact and splash rated.Protects ocular mucosa from photolytically released I₂ vapors and accidental liquid splashes.
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene ApronASTM F2302 (FR standard).The neoprene apron provides an impermeable shield against accidental spills of the alkylating agent [2].
Respiratory Chemical Fume HoodFace velocity: 80–120 feet per minute (fpm).Captures volatile iodine gas and prevents inhalation of the mutagenic alkylating agent.

Operational Workflows & Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Protocol A: Pre-Operational Setup and Material Transfer
  • Engineering Control Validation: Before opening the reagent, check the fume hood's magnehelic gauge. Validation Check: The gauge must read between 0.4 and 0.6 inches of water (correlating to 80–120 fpm). If it does not, abort the procedure.

  • PPE Integrity Check: Perform a pneumatic inflation test on the outer butyl rubber gloves. Trap air inside the glove and roll the cuff tightly. Validation Check: Submerge the inflated glove in water; if bubbles appear, discard the gloves due to micro-punctures.

  • Light Shielding: Wrap the receiving Schlenk flask or reaction vessel in aluminum foil to prevent photolytic degradation of the alkyl iodide.

  • Transfer: Using a gas-tight syringe equipped with a PTFE-tipped plunger, transfer the cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol under an inert argon atmosphere to prevent oxidative degradation of the alcohol moiety.

Protocol B: Spill Management and Chemical Quenching

Alkylating agents must be chemically destroyed (quenched) rather than simply wiped up, as they remain hazardous in solid waste [3].

  • Immediate Isolation: If a spill occurs, immediately lower the fume hood sash to maximize exhaust velocity.

  • Nucleophilic Quenching: Flood the spill area with a freshly prepared 10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) aqueous solution.

    • Causality: The thiosulfate ion (S₂O₃²⁻) acts as a potent nucleophile, rapidly reacting with the iodomethyl group via an Sₙ2 mechanism to form a non-toxic Bunte salt. Simultaneously, it reduces any free iodine (I₂) to harmless iodide (I⁻).

  • Incubation: Allow the quench solution to sit on the spill for a minimum of 30 minutes to ensure complete destruction of the alkylating agent.

  • Absorption & Disposal: Absorb the neutralized liquid with inert absorbent pads. Place the pads into a high-density polyethylene (HDPE) waste container labeled "Halogenated Organic Waste - Chemically Quenched."

Logical Workflow Visualization

The following diagram illustrates the logical progression of handling and emergency response for this specific alkylating agent.

G Start Pre-Operation: Hood Velocity & PPE Check Transfer Material Transfer (Argon Atmosphere) Start->Transfer Reaction Reaction Execution (Light Shielded Vessel) Transfer->Reaction Spill Spill or Exposure Detected? Reaction->Spill Decon Chemical Quench: 10% Na2S2O3 Solution Spill->Decon Yes Disposal Halogenated Waste Disposal (HDPE Container) Spill->Disposal No Decon->Disposal

Workflow for the safe handling, spill response, and disposal of alkylating iodides.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Duke University Occupational and Environmental Safety Office. Safety Manual - Duke Chemistry. Duke University. URL: [Link][1]

  • The University of Queensland. Working Safely with Carcinogens Guideline (Section 8: Disposal & Neutralization). UQ Policy and Procedure Library. URL:[Link][2]

Sources

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